2-Iodooxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2INO/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCSHIEHGEJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877614-97-6 | |
| Record name | 2-iodo-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 2-Iodooxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of a halogen, particularly iodine, at the 2-position of the oxazole ring, as seen in 2-Iodooxazole, unlocks a vast chemical space for molecular elaboration. This versatile building block serves as a linchpin for the construction of complex molecular architectures, primarily through its participation in a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in the synthesis of novel chemical entities for drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and for predicting the properties of its derivatives. While extensive experimental data for the parent this compound is not always readily available, a combination of predicted values and data from analogous structures provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₃H₂INO | [Calculated] |
| Molecular Weight | 194.96 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
| Boiling Point | 198.1 ± 23.0 °C (Predicted) | [1][3] |
| Density | 2.227 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (of conjugate acid) | -0.24 ± 0.10 (Predicted) | [3] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [2][3] |
Solubility: Qualitative assessments indicate that this compound, like many small organic molecules, is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform. Its polarity suggests limited solubility in non-polar solvents like hexanes.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on standard spectroscopic techniques. Predicted spectral data, based on the analysis of similar iodo-substituted heterocycles, provides a valuable reference for characterization.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be simple, exhibiting two signals corresponding to the protons on the oxazole ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the heteroatoms within the ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will show three distinct signals for the carbon atoms of the oxazole ring. The carbon atom bonded to the iodine (C2) is expected to have a characteristic chemical shift.
Mass Spectrometry (MS): The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 195. A characteristic fragmentation pattern would involve the loss of the iodine atom, leading to a significant fragment at m/z 68.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the C-H, C=N, and C-O stretching vibrations of the oxazole ring.
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely applicable method for the synthesis of this compound is the regioselective iodination of the parent oxazole ring via a lithiation-iodination sequence. This approach leverages the acidity of the C2 proton of the oxazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, add oxazole (1.0 equivalent) via syringe. Then, slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. This step generates the 2-lithiooxazole intermediate.
-
Iodination: In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF. Slowly add this iodine solution to the 2-lithiooxazole solution at -78 °C. The reaction mixture will typically change color, indicating the consumption of the organolithium species. Stir the reaction at -78 °C for an additional 2 hours.
-
Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
References
Technical Guide: Stability and Storage Protocols for 2-Iodooxazole
Executive Summary
2-Iodooxazole (CAS No. 877614-97-6) is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its utility is primarily derived from the strategically positioned iodine atom on the oxazole scaffold, which serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[1][2] This reactivity, however, is counterbalanced by a susceptibility to degradation if not stored and handled with meticulous care. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes rigorous, field-proven protocols for its storage and handling to ensure its integrity for research and development applications.
Chemical & Physical Properties
A foundational understanding of this compound's properties is essential for its proper management in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 877614-97-6 | [3][4] |
| Molecular Formula | C₃H₂INO | [4] |
| Molecular Weight | 194.96 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Boiling Point | 198.1 ± 23.0 °C (Predicted) | [2][4] |
| Density | 2.227 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity (Typical) | 95-98% | [3] |
Core Stability Profile & Influencing Factors
The stability of this compound is contingent on several environmental factors. The carbon-iodine (C-I) bond on the electron-deficient oxazole ring is the primary site of reactivity and potential degradation. The following factors are critical to control:
-
Temperature: Elevated temperatures can provide the activation energy required for decomposition. The C-I bond, while useful in synthesis, is weaker than corresponding C-Br or C-Cl bonds, making the molecule susceptible to thermal degradation. Multiple suppliers mandate storage at freezer temperatures (-20°C) or under refrigeration (2-8°C) to minimize kinetic degradation rates.[3][4]
-
Light: The recommendation to "Keep in dark place" is ubiquitous among suppliers.[3][4][5] This strongly suggests photosensitivity. Iodo-aromatic compounds are known to absorb UV-Vis light, which can induce homolytic cleavage of the C-I bond, initiating radical-based degradation pathways.
-
Atmosphere: Storage under an "inert atmosphere" (e.g., Argon, Nitrogen) is a standard requirement.[3][4][5] This precaution is twofold: it prevents potential oxidation of the electron-rich oxazole ring and mitigates hydrolysis by excluding atmospheric moisture. Some heterocyclic compounds can undergo complex degradation in the presence of oxygen, analogous to the observed base-mediated autoxidation of imidazole moieties in other active pharmaceutical ingredients.[6]
-
Moisture: The need for dry storage conditions is explicitly and implicitly stated.[2][7] While the oxazole ring itself is generally stable to hydrolysis, moisture can facilitate certain degradation mechanisms or react with trace impurities (e.g., residual acid from synthesis) that could catalyze decomposition.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its structure allows for the postulation of several logical degradation pathways based on established chemical principles. Understanding these pathways is key to designing effective preventative storage protocols.
Pathway A: Photolytic C-I Bond Homolysis
This is a highly probable degradation route given the light sensitivity of the compound. Absorption of photons can lead to the cleavage of the C-I bond, generating an oxazol-2-yl radical and an iodine radical. These reactive intermediates can then undergo various reactions, such as dimerization or hydrogen abstraction from a solvent, leading to impurities.
Caption: Postulated photolytic degradation pathway for this compound.
Pathway B: Nucleophilic Aromatic Substitution
The iodine atom can act as a leaving group in the presence of strong nucleophiles. While not a major concern during proper storage, contamination with bases (e.g., amines, hydroxides) or other nucleophiles could lead to the formation of substituted oxazole impurities.
Pathway C: Oxidative Degradation
Exposure to atmospheric oxygen, especially if catalyzed by trace metals or light, can lead to the oxidation of the oxazole ring. This can result in ring-opening or the formation of various oxidized byproducts, compromising the sample's purity and reactivity. Forced degradation studies on other nitrogen-containing heterocycles like imidazoles have shown their susceptibility to oxidation by peroxides or autoxidation.[6]
Recommended Storage and Handling Protocols
Adherence to a strict storage and handling protocol is a self-validating system for maintaining the integrity of this compound.
Summary of Storage Conditions
The following table consolidates storage recommendations from various chemical suppliers, highlighting the consensus on best practices.
| Supplier / Source | Storage Temperature | Atmosphere | Light/Moisture Conditions |
| Sigma-Aldrich / Ambeed | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |
| ChemicalBook | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |
| ChemScene (via Sigma) | -20°C | Not Specified | Not Specified |
| ChemShuttle | 2-8°C | Not Specified | Sealed, dry |
| CHIRALEN (for derivative) | 2-8°C | Inert atmosphere | Keep in dark place |
| BLD Pharm | Store in freezer, under -20°C | Inert atmosphere | Keep in dark place |
Step-by-Step Laboratory Storage Protocol
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the label. The compound is typically shipped via cold-chain transportation.[3][5]
-
Container Selection: Store the compound in its original, tightly sealed container. If repackaging is necessary, use an amber glass vial with a PTFE-lined cap.
-
Atmosphere Control: Before sealing for storage, flush the container headspace with a dry, inert gas such as argon or nitrogen.
-
Temperature Control: Place the sealed container in a designated, explosion-proof, or flammable-rated laboratory freezer set to -20°C.[8] For short-term storage, 2-8°C is acceptable if a freezer is unavailable, but -20°C is preferred for long-term stability.
-
Light Exclusion: Ensure the freezer is in a dark room or place the container inside a secondary box to eliminate light exposure.
-
Inventory Management: Use a first-in, first-out system.[8] It is advisable to note the date the container is first opened on the label.
Step-by-Step Handling Workflow
Handling this compound requires preventing its exposure to ambient air and moisture.
Caption: Recommended workflow for handling this compound.
Safety & Incompatibility
-
Hazard Profile: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn.
-
Incompatible Materials: To prevent hazardous reactions and degradation, store this compound away from:
Conclusion
The long-term stability of this compound is readily achievable through the diligent control of temperature, light, atmosphere, and moisture. The optimal storage condition is at -20°C, under a dry, inert atmosphere, in a dark location . By understanding the potential degradation pathways and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the compound's purity and reactivity, thereby safeguarding the integrity of their synthetic endeavors and research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 877614-97-6 [sigmaaldrich.com]
- 4. This compound | 877614-97-6 [amp.chemicalbook.com]
- 5. 877614-97-6|this compound|BLD Pharm [bldpharm.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
Unveiling the Reactivity of 2-Iodooxazole: A Theoretical and Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Power of Iodine
The oxazole motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. The strategic introduction of an iodine atom at the 2-position of the oxazole ring dramatically expands its synthetic utility, transforming it into a versatile building block for the construction of complex molecular architectures. This guide delves into the theoretical underpinnings of 2-iodooxazole's reactivity, providing a mechanistic framework for understanding and predicting its behavior in key synthetic transformations. By examining the electronic structure and reaction pathways from a computational perspective, we can elucidate the causality behind experimental observations and empower researchers to design more efficient and innovative synthetic strategies.
The Electronic Landscape of this compound: A Computational Perspective
While specific computational studies on this compound are not extensively available in public literature, we can draw valuable insights from the theoretical analysis of analogous iodo-substituted azoles, such as 4-iodo-1H-imidazole.[1] Density Functional Theory (DFT) calculations on these systems reveal the profound influence of the iodine substituent on the electronic properties of the heterocyclic ring.
The introduction of iodine, an electron-withdrawing halogen, is predicted to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This, in turn, is expected to modulate the HOMO-LUMO energy gap, a critical parameter that governs the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Predicted Electronic Properties of this compound (by analogy with 4-iodo-1H-imidazole)
| Property | Predicted Value for this compound | Influence of Iodine |
| HOMO Energy | Lowered compared to parent oxazole | Increased electrophilicity of the ring |
| LUMO Energy | Lowered compared to parent oxazole | Enhanced susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Potentially reduced | Increased reactivity |
Note: These values are predictive and based on established trends from computational studies on related halogenated heterocycles.[1]
A Natural Bond Orbital (NBO) analysis of the C-I bond in a molecule like this compound would likely reveal a significant polarization, with the carbon atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization is a key factor in the C-I bond's susceptibility to oxidative addition by a low-valent metal catalyst, a crucial step in many cross-coupling reactions.[2][3]
Key Reactions of this compound: A Mechanistic Deep Dive
The synthetic prowess of this compound is most evident in its participation in a variety of powerful cross-coupling reactions. Here, we explore the theoretical basis for the mechanisms of these transformations.
Halogen-Metal Exchange: A Gateway to Functionalization
The halogen-metal exchange reaction is a fundamental transformation that converts the C-I bond into a more reactive carbon-metal bond, typically with lithium or magnesium.[4] This process is often rapid, even at low temperatures, and is a cornerstone for the synthesis of functionalized oxazoles.
Two primary mechanisms have been proposed for the lithium-halogen exchange: a nucleophilic pathway involving an "ate-complex" intermediate and a single-electron transfer (SET) pathway that generates radical intermediates.[4][5] For aryl iodides like this compound, the nucleophilic pathway is generally considered more likely, especially with primary alkyllithium reagents at low temperatures.[6]
The rate of halogen-metal exchange typically follows the trend I > Br > Cl, making this compound an excellent substrate for this reaction.[4]
Theoretical Protocol for Investigating Halogen-Metal Exchange:
-
Reactant and Product Modeling: Construct and optimize the geometries of this compound, the organolithium reagent (e.g., n-butyllithium), the 2-lithiooxazole product, and the alkyl iodide byproduct using a suitable DFT method (e.g., B3LYP/6-31G*).
-
Transition State Search: Locate the transition state for the halogen-metal exchange. This can be challenging and may involve techniques like quadratic synchronous transit (QST2/QST3) or a relaxed potential energy surface scan.
-
Frequency Analysis: Perform frequency calculations on all optimized structures to confirm that reactants and products are energy minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the C-I bond breaking and C-Li bond formation.
-
Energy Profile Calculation: Calculate the activation energy and the overall reaction energy to assess the kinetic and thermodynamic feasibility of the reaction.
Caption: Generalized workflow for the theoretical study of halogen-metal exchange.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings. The overarching mechanism for these reactions involves a catalytic cycle centered on a palladium catalyst.
The General Catalytic Cycle:
The generally accepted mechanism for these cross-coupling reactions consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[7]
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron reagent. DFT studies on similar aryl halides have shown that the oxidative addition step is often the bottleneck of the catalytic cycle.[7][8] The activation barrier for this step can be influenced by the electronic nature of the aryl halide and the ligands on the palladium catalyst.
Theoretical Insights into the Suzuki-Miyaura Coupling:
-
Oxidative Addition: The C-I bond in this compound is significantly weaker than C-Br or C-Cl bonds, leading to a lower activation barrier for oxidative addition.[9]
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate and selectivity. Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps.
-
Role of the Base: The base plays a crucial role in the transmetalation step by activating the organoboron species. Computational studies have helped to elucidate the precise mechanism of this activation.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper.[10]
Theoretical Considerations for the Sonogashira Coupling:
-
Dual Catalytic Cycles: The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[10] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Copper-Free Variants: Theoretical studies have also explored the mechanism of copper-free Sonogashira couplings, providing insights into alternative pathways for alkyne activation.[11]
-
Regioselectivity: In cases of di- or poly-halogenated oxazoles, DFT calculations can predict the site of preferential coupling based on the relative activation barriers for oxidative addition at each C-X bond.
The Stille coupling utilizes an organotin reagent as the coupling partner for this compound. This reaction is known for its tolerance of a wide range of functional groups.
Computational Analysis of the Stille Coupling:
-
Transmetalation Mechanism: The mechanism of the transmetalation step in Stille coupling has been a subject of theoretical investigation, with both open and cyclic transition states being proposed.
-
Ligand Acceleration: As with other cross-coupling reactions, the choice of ligand on the palladium catalyst can have a significant effect on the efficiency of the Stille coupling.
-
Toxicity of Tin Reagents: A practical consideration in the Stille coupling is the toxicity of the organotin reagents and byproducts. While not a direct focus of reactivity studies, this is an important factor in the overall "greenness" of a synthetic route.
Conclusion: The Synergy of Theory and Experiment
Theoretical studies, primarily employing Density Functional Theory, provide an invaluable lens through which to understand and predict the reactivity of this compound. By dissecting the electronic structure and mapping the potential energy surfaces of its key reactions, we can move beyond empirical observations to a more rational and predictive approach to organic synthesis. The insights gained from these computational models, when used in concert with experimental validation, will undoubtedly continue to drive innovation in the synthesis of novel oxazole-containing compounds for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold and the Halogen's Influence
An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-Halooxazoles for Drug Discovery Professionals
The 1,3-oxazole ring is a five-membered heterocyclic motif featuring oxygen and nitrogen atoms, a structure that has become a cornerstone in medicinal chemistry.[1] Its rigid, planar geometry and capacity for hydrogen bonding make it a privileged scaffold found in numerous pharmaceuticals with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When a halogen atom is introduced at the 2-position, creating a 2-halooxazole, the electronic properties and reactivity of the entire system are significantly modulated. This modification can enhance binding affinity to biological targets, improve membrane permeability, and alter metabolic stability, making 2-halooxazoles particularly attractive for drug design and development.[3]
Quantum chemical analysis provides an indispensable toolkit for dissecting the subtle yet profound effects of this halogen substitution. By employing computational methods, researchers can gain a deep, atom-level understanding of a molecule's electronic structure, reactivity, and potential interactions before committing to costly and time-consuming synthesis.[1] This guide offers a comprehensive overview of the theoretical principles and practical workflows for the quantum chemical analysis of 2-halooxazoles, tailored for scientists engaged in modern drug discovery.
Theoretical Foundation: Why Density Functional Theory (DFT)?
For molecules of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy, making it the workhorse method for analysis.[1][4] DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows us to derive key molecular properties that govern chemical behavior and biological activity.
Causality Behind Method Selection: The choice of a specific DFT functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and robust choice for organic molecules as it incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in simpler functionals.[1][5] This provides a more accurate description of electronic properties.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) is frequently employed.[1][6] Let's break down why:
-
6-311: This indicates a triple-zeta quality, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in representing electron distribution.
-
++G: These are diffuse functions added to both heavy atoms and hydrogen. They are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nucleus.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogens (p-functions). They allow orbitals to change shape, which is essential for describing chemical bonds and interactions accurately.
-
-
Dispersion Corrections: A known challenge in standard DFT is the description of non-covalent interactions, such as van der Waals forces and halogen bonding, which are dominated by electron correlation effects.[7] The positive electrostatic region on a halogen atom, known as a σ-hole, can form an attractive, directional interaction with a nucleophile—a halogen bond.[8][9] To accurately model this, an empirical dispersion correction, such as Grimme's D3, should be included in the calculation (e.g., B3LYP-D3).
Core Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for analyzing a 2-halooxazole molecule, such as 2-chlorooxazole.
Caption: A typical DFT workflow for the analysis of 2-halooxazoles.
Experimental Protocol: Detailed Workflow
-
Structure Preparation:
-
Draw the 2D structure of the desired 2-halooxazole (e.g., 2-chlorooxazole) in a chemical drawing program.
-
Use a molecular editor (e.g., GaussView, Avogadro) to generate an initial 3D structure. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.[1]
-
-
Geometry Optimization:
-
Submit the 3D structure for geometry optimization using your chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
Methodology: Specify the DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and an empirical dispersion correction (e.g., GD3). The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.[1]
-
-
Frequency Calculation (Self-Validation Step):
-
Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the exact same level of theory.
-
Trustworthiness Check: This step is crucial for validation. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, not a stable molecule. If an imaginary frequency is found, the optimization must be repeated, often by slightly distorting the geometry along the vibrational mode of the imaginary frequency.
-
-
Property Calculations and Analysis:
-
With the validated minimum energy structure, perform further calculations to extract key electronic and spectroscopic properties.
-
Analysis of Key Molecular Properties
Electronic Structure and Reactivity Descriptors
The electronic landscape of a molecule dictates its reactivity. Key descriptors provide quantitative insights into this landscape.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[1]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy suggests a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap implies the molecule is more polarizable and reactive.[1]
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.[1]
-
Red/Yellow Regions: Electron-rich areas (negative potential), indicative of nucleophilic sites (e.g., the nitrogen atom).
-
Blue Regions: Electron-poor areas (positive potential), indicative of electrophilic sites. In 2-halooxazoles, a distinct positive region (the σ-hole) is often observed on the halogen atom along the C-X bond axis, making it a prime site for halogen bonding.[9]
-
-
Atomic Charges: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom, helping to quantify the electron distribution and identify polar bonds.
Caption: Structure of 2-chlorooxazole and its potential for halogen bonding.
Data Presentation: Comparative Analysis of 2-Halooxazoles
The following table presents illustrative DFT-calculated data for a series of 2-halooxazoles, demonstrating the influence of the halogen substituent. (Note: These are representative values for comparison).
| Property | 2-Fluorooxazole | 2-Chlorooxazole | 2-Bromooxazole |
| C2-Halogen Bond Length (Å) | 1.35 | 1.74 | 1.89 |
| Halogen NBO Charge (e) | -0.45 | -0.15 | -0.05 |
| HOMO Energy (eV) | -7.8 | -7.5 | -7.4 |
| LUMO Energy (eV) | -1.2 | -1.5 | -1.6 |
| HOMO-LUMO Gap (eV) | 6.6 | 6.0 | 5.8 |
Interpretation of Trends:
-
As we move down the halogen group (F to Br), the C-X bond length increases as expected due to larger atomic radii.
-
Interestingly, the negative charge on the halogen decreases. Despite fluorine's high electronegativity, the σ-hole effect becomes more pronounced with larger halogens (Cl, Br), making them better halogen bond donors.
-
The HOMO-LUMO gap decreases from F to Br, suggesting that the reactivity and polarizability of the molecule increase.[1] This trend can be critical for tuning a drug candidate's activity.
Spectroscopic Properties
Computational chemistry can predict various spectroscopic properties, providing a powerful means to validate experimental results and interpret complex spectra.[10][11]
-
Vibrational Spectroscopy (IR, Raman): The frequency calculation not only validates the geometry but also provides the harmonic vibrational frequencies. These can be compared directly with experimental FT-IR and FT-Raman spectra to confirm the structure of a synthesized compound.[6][12] Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement.[13]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts (¹³C, ¹H) and spin-spin coupling constants.[5][12] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental NMR spectra, especially for novel compounds.
Conclusion: From In Silico Insights to Drug Development
The quantum chemical analysis of 2-halooxazoles provides a predictive framework that significantly accelerates the drug development pipeline. By leveraging DFT, researchers can:
-
Rationalize Structure-Activity Relationships (SAR): Understand how changing the halogen (or other substituents) affects electronic properties and, consequently, biological activity.[2]
-
Predict Sites of Metabolism: Identify electron-rich or sterically accessible sites prone to metabolic transformation.
-
Model Receptor-Ligand Interactions: Use calculated properties like MEP and atomic charges as inputs for more accurate molecular docking and molecular dynamics (MD) simulations to predict binding modes and affinities.[14]
-
Guide Synthesis: Predict the reactivity of different positions on the ring to guide synthetic strategies for creating derivatives.[15]
By integrating these computational insights, drug development professionals can make more informed decisions, prioritize the synthesis of the most promising candidates, and ultimately design more effective and safer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2-Iodooxazole: A Versatile Linchpin for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The oxazole ring is a privileged five-membered heterocycle, forming the structural core of numerous natural products and clinically significant pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after motif in drug design.[3][4] This guide focuses on a particularly powerful, functionalized version of this scaffold: the 2-iodooxazole. The introduction of an iodine atom at the C2 position transforms the otherwise stable oxazole ring into a versatile chemical handle, unlocking a vast and accessible chemical space for medicinal chemists.[5]
The carbon-iodine bond at the C2 position is readily activated for palladium-catalyzed cross-coupling reactions, serving as a strategic linchpin for the modular construction of complex molecular architectures.[5] This allows for the late-stage diversification of drug candidates, enabling rapid exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of the this compound scaffold in modern drug discovery programs.
Synthesis of the this compound Core
The most common and direct method for preparing 5-substituted 2-iodooxazoles involves the initial construction of the oxazole ring followed by a regioselective iodination at the C2 position. The C2 proton of an oxazole is the most acidic, facilitating its removal by a strong base to generate a nucleophilic organolithium intermediate, which is then quenched with an iodine source.[5]
Key Synthesis Workflow: Lithiation-Iodination
The workflow begins with a 5-substituted oxazole, which can be synthesized through various established methods like the Van Leusen or Robinson-Gabriel synthesis. The subsequent deprotonation and iodination is a robust and scalable procedure.
Experimental Protocol: Synthesis of 2-Iodo-5-phenyloxazole
This protocol is based on the well-established method of direct C2-lithiation followed by iodination, a procedure frequently applied to various azoles.[5][6]
Materials:
-
5-Phenyloxazole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M solution in hexanes)
-
Iodine (I₂, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 5-phenyloxazole (1.0 equiv) and dissolve in anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed upon formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of iodine to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-iodo-5-phenyloxazole.
The Power of Palladium: Cross-Coupling Reactions
The synthetic utility of the this compound scaffold is most profoundly demonstrated in its reactivity in a suite of palladium-catalyzed cross-coupling reactions. The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds. For 2-iodooxazoles, this reaction provides a direct route to 2-aryl or 2-vinyl substituted oxazoles, which are common motifs in bioactive molecules.
Causality of Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable source of the active Pd(0) catalyst. For more challenging or sterically hindered substrates, catalyst systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often superior, as they facilitate the oxidative addition step.[7][8]
-
Base: An aqueous inorganic base like K₂CO₃ or K₃PO₄ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[9][10]
-
Solvent: A two-phase system like Dioxane/H₂O or Toluene/H₂O is commonly used to dissolve both the organic substrates and the inorganic base.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-5-phenyloxazole with Phenylboronic Acid
-
To a reaction vial, add 2-iodo-5-phenyloxazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, to 0.1 M).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield 2,5-diphenyloxazole.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Approx. Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~90[11] |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DME | ~88-95[3] |
| 3-Thienylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~92[8] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | ~85[12] |
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon and an sp carbon, providing direct access to 2-alkynyl oxazoles.[13] This is particularly valuable in medicinal chemistry for creating rigid linkers, probing binding pockets, or as precursors for further transformations.
Causality of Component Selection:
-
Catalyst System: The classic system uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[14] The palladium catalyst undergoes oxidative addition with the this compound, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[15]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HI generated in the reaction and to facilitate the deprotonation of the terminal alkyne.[14]
Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-phenyloxazole with Phenylacetylene
-
To a Schlenk flask, add 2-iodo-5-phenyloxazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 2-(phenylethynyl)-5-phenyloxazole.
| Alkyne Partner | Catalyst System | Base | Solvent | Approx. Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | ~93[14] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | ~90[16] |
| 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ~88[17] |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | ~85[16] |
C-N Bond Formation (Buchwald-Hartwig and Ullmann-type Couplings)
Forming C-N bonds at the C2 position of the oxazole ring introduces key functionality for modulating solubility, basicity, and hydrogen bonding capabilities. While the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, copper-catalyzed Ullmann-type couplings have also proven effective, particularly for coupling with N-heterocycles.[18][19]
Causality of Component Selection (Copper-Catalyzed):
-
Catalyst System: A simple Cu(I) source like CuI is often sufficient.[18] The choice of ligand is critical; N,N-donor ligands like 1,10-phenanthroline derivatives can accelerate the reaction.[18]
-
Additive: In challenging couplings, additives like silver benzoate (AgOBz) have been shown to facilitate the reaction, potentially by acting as a halide scavenger.[18]
-
Base: A moderately strong base such as cesium carbonate (Cs₂CO₃) is typically used.
Experimental Protocol: Copper-Catalyzed C-N Coupling of 2-Iodo-5-phenyloxazole with 2-Pyridinone This protocol is adapted from a reported procedure by Conrad, J. et al.[18]
-
To a sealable reaction tube, add CuI (0.1 equiv), silver benzoate (2.0 equiv), and 4,7-dimethoxy-1,10-phenanthroline (0.2 equiv).
-
Add 2-iodo-5-phenyloxazole (1.0 equiv), 2-pyridinone (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the tube, evacuate, and backfill with argon.
-
Add anhydrous, degassed dioxane as the solvent.
-
Heat the mixture at 110 °C in an oil bath for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to yield the N-coupled product. A yield of 63% has been reported for this specific transformation.[18]
Strategic Applications in Medicinal Chemistry
The true value of the this compound scaffold lies in its application as a versatile building block for constructing biologically active molecules. Its ability to serve as a linchpin for major cross-coupling reactions allows chemists to rapidly generate libraries of analogues around a core pharmacophore.
Case Study: Synthesis of Bioactive Oxazole-Containing Natural Products
While a direct line to a blockbuster drug from a this compound starting material is not prominently featured in publicly available literature, its utility is powerfully demonstrated in the total synthesis of complex natural products with significant biological activity. For instance, intermediates structurally analogous to 2-iodooxazoles are key components in synthetic routes toward complex polyoxazole-containing marine natural products, which often exhibit potent cytotoxic or antifungal properties.[20] The principles demonstrated in these syntheses are directly applicable to drug discovery campaigns where the oxazole core is a central pharmacophore. The ability to selectively functionalize a di-halogenated oxazole, often reacting at the more labile iodo-position first, is a testament to the strategic control this scaffold offers.[3]
Conclusion
The this compound scaffold is more than just a heterocyclic building block; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis and exceptional versatility in palladium and copper-catalyzed cross-coupling reactions provide a reliable and efficient means to explore chemical space. By enabling the rapid and modular assembly of 2-substituted oxazoles, this scaffold empowers medicinal chemists to accelerate the discovery and optimization of new therapeutic agents. As the demand for novel chemical entities continues to grow, the strategic application of powerful intermediates like this compound will remain a critical component of successful drug discovery programs.
References
- 1. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5039814A - Ortho-lithiation process for the synthesis of 2-substituted 1-(tetrazol-5-yl)benzenes - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
2-Iodooxazole: A Keystone Reagent in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
The oxazole ring is a privileged heterocyclic motif, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] Within the synthetic chemist's toolkit, functionalized oxazoles serve as critical building blocks for constructing complex molecular architectures. Among these, 2-iodooxazole stands out as a particularly versatile and powerful intermediate. The presence of the iodine atom at the C2 position provides a highly reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions, unlocking a vast chemical space for drug discovery and development.[1][2][6]
This technical guide offers a comprehensive exploration of this compound in organic synthesis. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings, strategic considerations for experimental design, and practical applications that underscore its significance as a cornerstone reagent.
Part 1: Synthesis of the this compound Scaffold
The primary route to this compound and its derivatives typically involves a two-stage process: first, the construction of the core oxazole ring, followed by a regioselective iodination at the C2 position.[1][2] While various methods exist for oxazole synthesis, the subsequent iodination step is most commonly and efficiently achieved through a lithiation-iodination sequence.[1][7]
The causality behind this choice lies in the relative acidity of the protons on the oxazole ring. The C2 proton is the most acidic, making it susceptible to deprotonation by a strong organolithium base, such as n-butyllithium (n-BuLi). This deprotonation generates a highly nucleophilic 2-lithiooxazole intermediate. This intermediate is then "quenched" by an electrophilic iodine source, most commonly molecular iodine (I₂), to install the iodine atom precisely at the desired C2 position.[1]
Experimental Protocol: Synthesis of a 5-Substituted this compound
This protocol describes a generalized procedure for the iodination of a 5-substituted oxazole via lithiation.
Materials:
-
5-Substituted oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 5-substituted oxazole and anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is prepared and added slowly to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition. The mixture is stirred for an additional 1-2 hours at -78 °C.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine) and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 5-substituted this compound.
Caption: Workflow for the Synthesis of this compound.
Part 2: The Synthetic Utility of this compound in Cross-Coupling Reactions
The synthetic power of this compound is most profoundly demonstrated in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst—often the rate-determining step of the catalytic cycle.[1][8][9] This high reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide.[10][11][12] For 2-iodooxazoles, this reaction provides a direct and high-yielding pathway to 2-aryl or 2-vinyl oxazoles, which are valuable structures in medicinal chemistry.[8] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the this compound, transmetalation of the organic group from the activated boronic acid to the palladium complex, and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[8][11]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl this compound-4-carboxylate [8]
Materials:
-
Ethyl this compound-4-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add ethyl this compound-4-carboxylate, the arylboronic acid, the base, and the palladium catalyst.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
The solvent system is added via syringe.
-
The reaction mixture is heated (typically 80-100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the ethyl 2-aryloxazole-4-carboxylate product.
Table 1: Representative Yields in Suzuki-Miyaura Coupling [8]
| Arylboronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | Ethyl 2-phenyloxazole-4-carboxylate | 95 |
| 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 92 |
| 3-Thienylboronic acid | Ethyl 2-(thiophen-3-yl)oxazole-4-carboxylate | 88 |
| 4-Vinylphenylboronic acid | Ethyl 2-(4-vinylphenyl)oxazole-4-carboxylate | 85 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[13][14][15] This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI), in the presence of an amine base.[1][13] For this compound, this transformation provides direct access to 2-alkynyl-oxazoles, which are important precursors for more complex heterocyclic systems and conjugated materials.[1]
Experimental Protocol: General Sonogashira Coupling
Materials:
-
This compound derivative
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base/solvent (e.g., triethylamine, diisopropylamine)
-
Optional co-solvent (e.g., THF, DMF)
Procedure:
-
A mixture of the this compound, palladium catalyst, and CuI is placed in a reaction vessel under an inert atmosphere.
-
The solvent (e.g., THF) and the amine base are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
The reaction mixture is filtered to remove amine salts, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and purified by chromatography.
Further Cross-Coupling Methodologies
The reactivity of this compound extends to a host of other valuable cross-coupling reactions:
-
Stille Coupling: This reaction pairs the this compound with an organotin reagent (stannane) to form C-C bonds.[6][16][17] While highly versatile and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.[16][17]
-
Heck Coupling: The Heck reaction couples this compound with an alkene to form a new, substituted alkene, offering a powerful method for C-C bond formation with excellent stereocontrol.[18][19] The high reactivity of the C-I bond ensures high chemoselectivity.[18]
-
Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction couples this compound with primary or secondary amines.[20][21][22] This provides direct access to 2-aminooxazoles, a scaffold of significant interest in medicinal chemistry. The higher reactivity of the C-I bond allows for selective amination even in the presence of other, less reactive halides like C-Cl.[23]
-
Negishi Coupling: Involving the coupling of an organozinc reagent, this reaction is particularly useful in the synthesis of complex natural products. A notable example is the synthesis of enigmazole A, where an oxazol-2-ylzinc reagent, formed directly from ethyl this compound-4-carboxylate, was a key fragment.[24]
Part 3: Applications in the Synthesis of Complex Molecules
The true measure of a synthetic building block is its utility in the construction of complex, high-value molecules. This compound and its derivatives have proven instrumental in the total synthesis of natural products and the development of novel pharmaceutical agents.
The aforementioned synthesis of the cytotoxic marine macrolide enigmazole A serves as a prime example.[24] The researchers required a densely functionalized 2,4-disubstituted oxazole fragment. They achieved this through a Negishi-type coupling, where the zinc reagent was generated in situ from ethyl this compound-4-carboxylate. This strategic use of the this compound allowed for the mild and efficient installation of the oxazole core into a complex intermediate, a crucial step in the 22-step synthesis.[24]
Furthermore, the ability to rapidly diversify the 2-position of the oxazole ring via the array of cross-coupling reactions discussed makes this compound an ideal starting point for generating chemical libraries for drug discovery screening.[1][8] By coupling a single this compound core with hundreds of different boronic acids, alkynes, or amines, researchers can efficiently produce a diverse set of novel compounds to test for biological activity against various therapeutic targets.[4]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a versatile and enabling synthetic intermediate. Its straightforward synthesis and, most importantly, the predictable and high reactivity of its C2-iodine bond make it a linchpin reagent for modern organic synthesis. Through a diverse suite of palladium-catalyzed cross-coupling reactions—including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions—chemists can efficiently forge new C-C and C-N bonds. This capability provides streamlined access to complex molecular scaffolds, accelerating the synthesis of natural products and the discovery of new therapeutic agents. For any researcher, scientist, or drug development professional working with heterocyclic chemistry, a thorough understanding of the reactivity and application of this compound is indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
The Pivotal Role of 2-Iodooxazole Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological and Synthetic Activity
Abstract
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of natural products and synthetic compounds demonstrating a wide array of biological activities.[1] The strategic introduction of an iodine atom at the 2-position of the oxazole ring creates a class of molecules—2-iodooxazole derivatives—with significant potential in drug discovery. This technical guide provides an in-depth exploration of the biological and synthetic activities of this compound derivatives. While often serving as versatile synthetic intermediates, their intrinsic biological properties and potential as pharmacophores are emerging areas of interest. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data, mechanistic insights, and practical experimental protocols to facilitate the rational design and evaluation of novel this compound-based therapeutic agents.
The this compound Scaffold: A Gateway to Chemical Diversity and Biological Function
The five-membered aromatic ring of oxazole, containing one oxygen and one nitrogen atom, provides a unique electronic and structural framework for interaction with diverse biological targets.[2] The introduction of an iodine atom at the C2 position dramatically enhances the utility of this scaffold. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of the synthetic importance of 2-iodooxazoles, allowing for the facile introduction of a wide range of substituents at this position, thereby enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.[1]
While their primary role has been as synthetic precursors, the direct biological activity of this compound derivatives is a subject of growing investigation. The presence of the halogen can influence the lipophilicity, metabolic stability, and binding interactions of the molecule, potentially imparting unique pharmacological properties.
Synthesis of this compound Derivatives: A Foundational Protocol
The synthesis of 2-iodooxazoles is a critical first step in their application. A common and effective method is the lithiation-iodination sequence of a pre-formed oxazole ring.[1]
Experimental Protocol: Synthesis of a 5-Substituted-2-Iodooxazole
-
Dissolution and Cooling: Dissolve the 5-substituted oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated intermediate can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.
-
Iodination: In a separate flask, dissolve molecular iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-substituted-2-iodooxazole.
Anticancer Activity: Targeting Key Oncogenic Pathways
Oxazole derivatives have emerged as a promising class of anticancer agents, with some exhibiting IC50 values in the nanomolar range.[3] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[4] While direct evidence for 2-iodooxazoles is still developing, their role as precursors to potent anticancer agents suggests potential intrinsic or synergistic activities.
Inhibition of Tubulin Polymerization
A significant number of oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[5] These agents can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6]
Diagram: Inhibition of Tubulin Polymerization by Oxazole Derivatives
Caption: Mechanism of tubulin polymerization inhibition by oxazole analogs.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL. Prepare a stock solution of the this compound derivative in DMSO.
-
Assay Setup: In a 96-well microplate, add the tubulin solution to wells containing various concentrations of the this compound derivative or a vehicle control (DMSO). Include a positive control such as colchicine.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37 °C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance change over time. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Kinase Inhibition
Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] Oxazole derivatives have been developed as inhibitors of various kinases, including VEGFR-2 and c-Met, which are involved in angiogenesis and tumor progression.[8] The this compound scaffold can serve as a foundation for designing potent and selective kinase inhibitors.
Diagram: Dual Inhibition of VEGFR-2 and c-Met Signaling
Caption: Dual inhibition of VEGFR-2 and c-Met pathways by oxazoles.
Antimicrobial Activity: A Broad Spectrum of Potential
The oxazole nucleus is a key component of many natural and synthetic antimicrobial agents.[9] Derivatives have shown activity against a range of bacterial and fungal pathogens.[10] The mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[2]
Table 1: Antimicrobial Activity of Representative Oxazole Derivatives
| Compound ID | R1 | R2 | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 3d | 2,5-dimethylphenyl | 4-pyridyl | S. aureus | 18 | C. albicans | 14 |
| E. coli | 16 | |||||
| 3g | 2,5-dimethylphenyl | 4-chlorophenyl | S. aureus | 20 | C. albicans | 16 |
| E. coli | 18 | |||||
| Ampicillin | - | - | S. aureus | 22 | - | - |
| Fluconazole | - | - | - | - | C. albicans | 19 |
Data is illustrative and based on representative oxazole derivatives to demonstrate potential activity.[11]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium overnight at 37 °C (for bacteria) or 30 °C (for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthetic Versatility: The Core Strength of 2-Iodooxazoles
The most significant and well-documented "activity" of 2-iodooxazoles is their versatility in synthetic organic chemistry.[1] They are key building blocks for the construction of more complex, biologically active molecules through various palladium-catalyzed cross-coupling reactions.
Diagram: Synthetic Utility of 2-Iodooxazoles
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic investigation of anticancer agents that damage DNA and interact with the estrogen receptor [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
2-Iodooxazole: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and rational approach to identifying novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to traditional high-throughput screening (HTS) hits.[3][4] Within the vast landscape of chemical fragments, halogenated heterocycles have emerged as particularly valuable tools, with the 2-iodooxazole scaffold standing out as a versatile and powerful building block.[5]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound in fragment-based drug discovery campaigns. Drawing on field-proven insights and established protocols, we will explore the causality behind the experimental choices that leverage the unique properties of this fragment, from initial hit identification to lead optimization.
The Strategic Value of this compound in Fragment-Based Drug Discovery
The oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active natural products and synthetic compounds.[6] The introduction of an iodine atom at the 2-position confers a unique set of properties that make this compound an exceptionally useful fragment for FBDD.
Key Advantages of the this compound Fragment:
-
Halogen Bonding: The iodine atom is a strong halogen bond donor, capable of forming highly directional and specific interactions with electron-rich atoms (such as oxygen and sulfur) in the protein backbone or side chains.[7] This can provide a crucial anchor point for fragment binding, even in the absence of other strong interactions.
-
Versatile Synthetic Handle: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][8][9] This provides a robust and flexible platform for the rapid elaboration of the initial fragment hit into more potent and complex molecules.
-
Modulation of Physicochemical Properties: The introduction of iodine can influence the lipophilicity and metabolic stability of the fragment, properties that can be fine-tuned during the lead optimization process.[10]
-
Bioisosteric Replacement: The iodine atom can serve as a bioisostere for other groups, allowing for subtle modifications to probe structure-activity relationships (SAR).[11][12]
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the oxazole ring. A common and efficient method involves the iodination of a pre-formed oxazole ring.
Protocol 1: Iodination of Oxazole via Lithiation
This protocol describes the synthesis of this compound from oxazole via a lithiation-iodination sequence. This method is highly regioselective for the 2-position due to the higher acidity of the C2 proton.[5]
Materials:
-
Oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Step-by-Step Methodology:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Initial Solution: Add oxazole (1.0 eq) to the flask and dissolve it in anhydrous THF (approximately 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution via a syringe. Stir the reaction mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.
Leveraging this compound in Lead Discovery: The Power of Cross-Coupling Reactions
The true synthetic utility of the this compound fragment lies in its ability to serve as a versatile scaffold for rapid analog synthesis through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the initial fragment hit to improve potency and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the this compound and a wide range of boronic acids or esters.[13][14] This reaction is instrumental in introducing aryl or heteroaryl moieties to the oxazole core.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Argon or Nitrogen gas supply
-
Dry glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the introduction of an alkynyl group at the 2-position of the oxazole ring, providing a linear and rigid linker that can be used to probe deeper into a binding pocket.[15][16]
Protocol 3: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., anhydrous THF or DMF)
-
Argon or Nitrogen gas supply
-
Dry glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry flask, add this compound (1.0 eq), palladium catalyst (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne (1.2 eq), and the base.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Extraction and Washing: Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the oxazole.
Protocol 4: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Solvent (e.g., anhydrous toluene or dioxane)
-
Argon or Nitrogen gas supply
-
Dry glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add the palladium catalyst, ligand, and base.
-
Inert Atmosphere: Evacuate and backfill with argon or nitrogen.
-
Reagent Addition: Add the solvent, this compound (1.0 eq), and the amine (1.2 eq).
-
Heating: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Case Study: Fragment-to-Lead Optimization of AXL Kinase Inhibitors
In a published study, a fragment-based lead discovery approach was utilized to identify novel AXL inhibitors.[11] An initial fragment hit, an indazole derivative, was identified through a high-concentration biochemical screen. This initial hit, while weak, provided a crucial starting point for optimization.
Workflow for Fragment Elaboration:
Caption: A generalized workflow for fragment-based drug discovery, from initial screening to lead optimization.
In this case study, the initial indazole fragment was rapidly optimized by screening an in-house library of related fragments, leading to an improved hit.[11] Subsequent optimization was guided by docking studies, which informed the synthesis of new analogs with enhanced potency.[11] This iterative process of design, synthesis, and testing ultimately led to the discovery of a potent inhibitor with good in vivo exposure levels.[11]
Structure-Activity Relationship (SAR) Insights:
The SAR for the AXL inhibitors was systematically explored by modifying different parts of the initial fragment. The following table summarizes the key findings, illustrating how targeted modifications led to significant improvements in potency.
| Compound | R1 Group | R2 Group | AXL IC₅₀ (nM) |
| Fragment Hit | H | H | >10,000 |
| Analog 1 | -CH₃ | H | 5,200 |
| Analog 2 | H | -OCH₃ | 3,400 |
| Analog 3 | -CH₃ | -OCH₃ | 1,200 |
| Lead Compound | Optimized Group | Optimized Group | 54 |
Data is illustrative and based on the principles of SAR observed in the AXL inhibitor case study.
This SAR table demonstrates the importance of systematic chemical modifications to improve the potency of an initial fragment hit. The principles of this approach are directly applicable to the elaboration of a this compound fragment, where the iodine atom would serve as the key anchor point for synthetic diversification.
Conclusion: this compound as a Strategic Asset in Drug Discovery
The this compound scaffold represents a powerful and versatile fragment for modern drug discovery. Its unique combination of a privileged heterocyclic core, the ability to form specific halogen bonds, and its synthetic tractability make it an ideal starting point for FBDD campaigns. By leveraging the robust and well-established chemistry of the carbon-iodine bond, medicinal chemists can rapidly and efficiently explore the chemical space around an initial fragment hit, accelerating the journey from a weakly binding fragment to a potent and selective lead compound. As the demand for novel therapeutics continues to grow, the strategic application of fragments like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-based drug discovery of potent and selective MKK3/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragment-to-Lead Medicinal Chemistry Publications in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Item - RATIONAL DESIGN OF TYPE II KINASE INHIBITORS VIA NOVEL MULTISCALE VIRTUAL SCREENING APPROACH - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 2-Iodooxazole Derivatives: A Detailed Guide via the Van Leusen Reaction and Subsequent Iodination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Iodooxazoles in Modern Drug Discovery
The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The introduction of an iodine atom at the 2-position of the oxazole ring dramatically enhances the synthetic versatility of this privileged heterocycle. 2-Iodooxazoles are key building blocks in drug discovery, serving as versatile precursors for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the optimization of lead compounds.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-iodooxazole derivatives. The synthetic strategy detailed herein involves a two-step sequence: the initial construction of the oxazole ring via the robust Van Leusen oxazole synthesis, followed by a regioselective iodination at the C2 position.
Part 1: The Van Leusen Oxazole Synthesis: Crafting the Heterocyclic Core
The Van Leusen oxazole synthesis is a powerful and reliable method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] This reaction is prized for its operational simplicity and broad substrate scope.
Mechanism of the Van Leusen Oxazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation of TosMIC: A base, typically a strong non-nucleophilic base like potassium tert-butoxide or potassium carbonate, abstracts the acidic α-proton of TosMIC to generate a resonance-stabilized carbanion.
-
Nucleophilic Addition: The TosMIC anion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
5-Endo-Dig Cyclization: The intermediate undergoes an intramolecular cyclization, where the alkoxide oxygen attacks the isocyanide carbon to form a five-membered oxazoline ring.[3]
-
Elimination of Toluenesulfinic Acid: A second equivalent of base facilitates the elimination of the tosyl group as toluenesulfinic acid, leading to the formation of the aromatic oxazole ring.[2]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Protocol: Synthesis of a 5-Substituted Oxazole
This protocol provides a general procedure for the synthesis of a 5-substituted oxazole, which serves as the precursor to the this compound derivative.
Materials and Reagents:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add potassium carbonate (2.0 eq) in one portion at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted oxazole.
Part 2: Iodination of the Oxazole Ring: Installation of the Key Functionality
The most common and effective method for the synthesis of 2-iodooxazoles is the regioselective iodination of the pre-formed oxazole ring via a metalation-iodination sequence.[4] This approach takes advantage of the acidity of the C2-proton of the oxazole ring.
Mechanism of Iodination
-
Deprotonation: A strong organolithium base, typically n-butyllithium (n-BuLi), deprotonates the oxazole at the C2 position, which is the most acidic proton on the ring, to form a 2-lithiooxazole intermediate.
-
Iodination: The highly nucleophilic 2-lithiooxazole intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the desired this compound.
Caption: Experimental workflow for the iodination of a 5-substituted oxazole.
Experimental Protocol: Synthesis of a 2-Iodo-5-substituted Oxazole
Materials and Reagents:
-
5-Substituted oxazole (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Iodine (I₂) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 5-substituted oxazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour and then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-iodo-5-substituted oxazole.
Data Presentation: Key Reaction Parameters
| Parameter | Van Leusen Oxazole Synthesis | Iodination of Oxazole |
| Key Reagents | Aldehyde, TosMIC | 5-Substituted Oxazole, n-BuLi, I₂ |
| Base | K₂CO₃ (or other non-nucleophilic bases) | n-BuLi |
| Solvent | Methanol | Tetrahydrofuran (anhydrous) |
| Temperature | Reflux (~65 °C) | -78 °C to room temperature |
| Stoichiometry | Aldehyde:TosMIC:Base ≈ 1:1.1:2 | Oxazole:n-BuLi:I₂ ≈ 1:1.1:1.2 |
| Typical Yields | 60-90% | 70-95% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Van Leusen reaction | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Use a stronger base like potassium tert-butoxide. Increase reaction time or temperature moderately.[5] |
| Formation of nitrile byproduct | Presence of ketone impurities in the aldehyde starting material. | Purify the aldehyde by distillation or chromatography before use.[5] |
| Low yield in iodination | Incomplete lithiation; degradation of the lithiated intermediate. | Ensure strictly anhydrous conditions. Use freshly titrated n-BuLi. Maintain the temperature at -78 °C during lithiation and iodine addition. |
| Multiple iodinated products | Scrambling of the lithiated species. | Add the iodine solution slowly and ensure efficient stirring at low temperature. |
Safety Precautions
-
Tosylmethyl isocyanide (TosMIC): TosMIC is a toxic solid and should be handled with care in a well-ventilated fume hood.[6] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid and will ignite spontaneously on contact with air and moisture. It must be handled under a strictly inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. It can cause severe chemical burns. Always wear flame-retardant gloves and a lab coat.
-
Iodine (I₂): Iodine is a corrosive solid and its vapors are irritating to the respiratory system and eyes.[7][8][9] Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. edvotek.com [edvotek.com]
- 8. donaghys.co.nz [donaghys.co.nz]
- 9. medline.com [medline.com]
Detailed Protocol for the Iodination of Oxazoles: Methods, Mechanisms, and Practical Insights
An Application Guide for Researchers
The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The introduction of an iodine atom onto this privileged scaffold dramatically enhances its synthetic utility, providing a versatile handle for diversification through a myriad of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This functionalization unlocks a vast chemical space, enabling the development of novel therapeutics and functional materials.
This guide provides an in-depth exploration of the primary methods for oxazole iodination, grounded in mechanistic understanding and practical laboratory considerations. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot these protocols effectively.
Understanding Oxazole Reactivity
The oxazole ring is an electron-deficient heterocycle. Direct electrophilic substitution is generally challenging and occurs preferentially at the C4 or C5 positions, while the C2 position is the most electron-deficient.[2] However, the C2-proton is the most acidic, making it susceptible to deprotonation by strong bases. This duality in reactivity dictates the primary strategies for regioselective iodination: deprotonation/iodination for the C2 position and electrophilic addition for the C4/C5 positions.
Method 1: C2-Iodination via Lithiation-Iodination Sequence
This is arguably the most robust and widely employed method for introducing iodine at the C2 position of the oxazole ring.[1][3] The strategy relies on the heightened acidity of the C2-proton, which can be selectively removed by a strong organolithium base to form a 2-lithiooxazole intermediate. This potent nucleophile is then quenched with an electrophilic iodine source.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical for efficient and clean deprotonation without competing addition to the ring. The reaction is performed at cryogenic temperatures (-78 °C) to prevent decomposition of the unstable 2-lithiooxazole intermediate and to control the exothermic nature of the lithiation step.[1] Subsequent addition of molecular iodine (I₂) provides the electrophilic partner, which is readily attacked by the lithiated intermediate to form the C-I bond.
Caption: Workflow for C2-iodination via a lithiation-iodination sequence.
Detailed Protocol: C2-Iodination of a Generic 5-Substituted Oxazole
Materials:
-
5-Substituted Oxazole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)
-
Molecular Iodine (I₂, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-substituted oxazole (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
Iodination: In a separate flask, dissolve molecular iodine (1.2 equiv) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching & Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with EtOAc.
-
Washing: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted this compound.
Method 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)
For oxazoles that are sufficiently electron-rich or where lithiation is undesirable due to incompatible functional groups, direct electrophilic iodination is a viable alternative. N-Iodosuccinimide (NIS) is a common, easy-to-handle electrophilic iodine source for this purpose.[4] This method often targets the C4 position, but regioselectivity can be substrate-dependent.[3]
Mechanistic Rationale
NIS serves as a source of an electrophilic iodine atom ("I⁺").[5] In some cases, an acid co-reagent, such as trifluoroacetic acid (TFA) or sulfuric acid, is used to activate the NIS, protonating the succinimide nitrogen and further polarizing the N-I bond, which generates a more potent electrophilic iodinating species.[5][6] The electron-rich oxazole ring then attacks this species in a classical electrophilic aromatic substitution mechanism.
Caption: General experimental workflow for electrophilic iodination.
Detailed Protocol: C4-Iodination using NIS
Materials:
-
Substituted Oxazole (1.0 equiv)
-
N-Iodosuccinimide (NIS, 1.1-1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
(Optional) Trifluoroacetic acid (TFA, catalytic amount)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the oxazole substrate (1.0 equiv) and NIS (1.1 equiv). Dissolve the solids in an appropriate solvent like MeCN.
-
Catalyst Addition (Optional): If the substrate is not sufficiently activated, add a catalytic amount of TFA (e.g., 10 mol%).
-
Reaction: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in EtOAc and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (to remove unreacted NIS and iodine), followed by saturated aqueous sodium bicarbonate (if acid was used), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via silica gel column chromatography to isolate the iodinated oxazole.
Method 3: Direct Iodination with Molecular Iodine (I₂)
Direct iodination using molecular iodine is an economical and straightforward approach. However, as I₂ is a relatively weak electrophile, this method often requires additives such as a base to trap the HI byproduct or an oxidant to generate a more reactive iodinating species in situ.[7][8]
Mechanistic Rationale
Base-Mediated: In the presence of a base like potassium carbonate (K₂CO₃), the reaction proceeds via electrophilic substitution. The base neutralizes the hydrogen iodide (HI) formed during the reaction, shifting the equilibrium towards the products.[8] This is crucial as HI can be reducing and its accumulation can inhibit the reaction.
Oxidant-Mediated: When an oxidant like tert-butyl hydroperoxide (TBHP) is used, it oxidizes I₂ to a more electrophilic iodine species, conceptually "I⁺". This highly reactive species can then readily iodinate even less-activated oxazole rings.
Detailed Protocol: Base-Mediated Iodination
Materials:
-
α-Bromoketone (1.0 equiv)
-
Benzylamine derivative (1.1 equiv)
-
Molecular Iodine (I₂, 2.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
Procedure: This protocol describes a one-pot synthesis and iodination.[8]
-
Setup: To a reaction vessel, add the α-bromoketone (1.0 equiv), benzylamine derivative (1.1 equiv), K₂CO₃ (2.0 equiv), and I₂ (2.2 equiv).
-
Solvent: Add anhydrous DMF as the solvent.
-
Reaction: Heat the mixture to 80 °C and stir until the starting materials are consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with EtOAc (3 x volumes).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Comparison of Iodination Methods
| Method | Iodinating Reagent(s) | Typical Position | Key Conditions | Advantages | Disadvantages/Limitations |
| Lithiation-Iodination | n-BuLi, I₂ | C2 | Anhydrous THF, -78 °C | High regioselectivity for C2, generally high yielding.[1] | Requires cryogenic temperatures, inert atmosphere, and is incompatible with electrophilic functional groups (e.g., esters, ketones). |
| Electrophilic (NIS) | N-Iodosuccinimide (NIS) | C4 / C5 | MeCN or DCM, rt or heat; optional acid catalyst. | Mild conditions, easy-to-handle reagent, tolerates a wider range of functional groups than lithiation.[5] | Regioselectivity can be an issue with polysubstituted oxazoles; may require activating groups on the substrate. |
| Direct (I₂/Base) | I₂, K₂CO₃ | C2, C4, C5 (in one-pot synthesis) | DMF, 80 °C | Economical reagents, can be performed in a one-pot procedure from precursors.[8] | May require elevated temperatures; regioselectivity can be complex. |
| Direct (I₂/Oxidant) | I₂, TBHP | Dependent on Substrate | THF, base dependent | Metal-free, can iodinate less reactive substrates.[9] | Requires careful handling of peroxides. |
| Hypervalent Iodine | PhIO, TMSOTf, I₂ | C4/C5 | CH₂Cl₂, rt | Metal-free, can construct and iodinate the ring in a single step from precursors like N-propargyl amides.[10][11] | Reagents are more specialized and expensive. |
Conclusion
The iodination of oxazoles is a critical transformation for the synthesis of complex molecules in drug discovery and materials science. The choice of method depends heavily on the desired regiochemistry and the functional groups present on the oxazole substrate. For C2-iodination, the lithiation-iodination sequence remains the gold standard due to its high regioselectivity and efficiency. For C4 or C5 iodination, or for substrates intolerant to strong bases, electrophilic methods using NIS provide a milder and often effective alternative. By understanding the mechanistic underpinnings of each protocol, researchers can select the optimal conditions to achieve their synthetic goals, paving the way for the discovery of novel and impactful chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
- 8. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases [organic-chemistry.org]
- 10. Single-Step Synthesis of Iodinated Oxazoles from N-Propargyl Amides Mediated by I2/Iodosylbenzene/Trimethylsilyl Trifluoromethanesulfonate Systems. | Semantic Scholar [semanticscholar.org]
- 11. Single-Step Synthesis of Iodinated Oxazoles from N-Propargyl Amides Mediated by I2/Iodosylbenzene/Trimethylsilyl Trifluoromethanesulfonate Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Iodooxazole
Introduction: The Significance of the 2-Aryloxazole Scaffold
The oxazole ring is a privileged heterocyclic motif integral to a vast array of pharmacologically active agents, natural products, and advanced materials.[1][2] Specifically, 2,5-disubstituted oxazoles function as core structures in anti-inflammatory drugs (e.g., Oxaprozin), photochemotherapeutic agents, and agricultural compounds.[3] The synthesis of 2-aryl or 2-heteroaryl oxazoles via carbon-carbon bond formation is therefore a critical transformation in medicinal and discovery chemistry.[3][4]
Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction has emerged as a premier tool due to its operational simplicity, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[5][6][7] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 2-iodooxazole, an essential building block for accessing diverse 2-aryloxazole derivatives. We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and provide validated starting points for laboratory execution.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The three key steps are:
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step. The reactivity of the organic halide is crucial, with the general trend being I > OTf > Br >> Cl, making this compound a highly reactive electrophile for this transformation.
-
Transmetalation (TM): The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the exchange of the halide/base ligand on the palladium with the R² group from the boron reagent.[8][11]
-
Reductive Elimination (RE): The two organic fragments (the oxazole ring and the coupled partner) on the Pd(II) center are eliminated to form the final C-C bond of the 2-aryloxazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Caption: Fig 1. Catalytic Cycle of the Suzuki-Miyaura Reaction.
Optimizing the Reaction: A Guide to Core Components
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of five key components. The electron-deficient nature of the oxazole ring generally makes it a competent coupling partner, but careful tuning of conditions is essential for high yields, especially with challenging substrates.
Palladium Catalyst & Ligands
The combination of a palladium precursor and a phosphine ligand is central to catalytic activity. The ligand stabilizes the palladium center, enhances its solubility, and modulates its reactivity, profoundly influencing the rates of oxidative addition and reductive elimination.[12][13]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(II) complexes like Pd(dppf)Cl₂. These are reduced in situ to the active Pd(0) species. For convenience, air-stable Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.[11]
-
Ligands: For heteroaryl halides like this compound, sterically bulky and electron-rich phosphine ligands are often superior. They promote the formation of monoligated, highly reactive Pd(0)L species, which accelerate the oxidative addition step.[12][14]
-
Standard Ligands: PPh₃ (Triphenylphosphine) is a classic choice but may require higher temperatures.
-
Buchwald-Type Ligands: Biarylphosphines like SPhos and XPhos are highly effective for challenging couplings, enabling lower catalyst loadings and milder conditions.[13]
-
Chelating Ligands: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is robust and widely used, often providing good results with a range of substrates.[14]
-
Organoboron Reagents
Both boronic acids (R-B(OH)₂) and boronic esters (e.g., pinacol esters, R-B(pin)) are viable nucleophiles.[15][16]
-
Boronic Acids: Most common and commercially available. They are prone to side reactions like protodeborylation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling (formation of R-R).[17][18]
-
Boronic Esters: Generally more stable and less prone to side reactions. They are particularly useful for heteroarylboron reagents which can be unstable as the corresponding acids.[17][19]
Base
The base plays multiple critical roles: it is required for the formation of the boronate species to facilitate transmetalation and influences the overall catalytic activity.[5][11]
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, often providing superior results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl halides and preventing side reactions.[20]
-
-
Organic Bases: Amines like triethylamine (TEA) can be used, but are generally less common for these couplings.
Solvent System
The choice of solvent is critical for ensuring all components remain in solution and for influencing reaction kinetics. Aprotic polar solvents are standard.
-
Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices.
-
Aromatics: Toluene is often used, particularly for higher-temperature reactions.
-
Co-solvent: A small amount of water is frequently added when using inorganic bases and boronic acids to aid in dissolving the base and facilitating the formation of the active boronate species.[17][20]
Experimental Protocols & Data
General Workflow
A typical Suzuki-Miyaura coupling experiment follows a straightforward workflow designed to ensure an inert atmosphere, as the Pd(0) catalyst and some ligands are sensitive to oxygen.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aryloxazoline Compounds Exhibit an Inhibitory Effect on Candida spp., Including Antifungal-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wwjmrd.com [wwjmrd.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The Negishi Coupling of 2-Iodooxazole: A Versatile Tool for the Synthesis of Bioactive Molecules and Complex Scaffolds
Introduction: The Oxazole Moiety and the Power of C-C Bond Formation
The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The functionalization of the oxazole core is therefore a critical endeavor in drug discovery and development. Among the various methods to achieve this, the palladium-catalyzed Negishi cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of Negishi coupling reactions using 2-iodooxazole as a key building block. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the scope and limitations, thereby offering a comprehensive resource for the practical application of this powerful synthetic methodology.
The Negishi Coupling: A Mechanistic Overview
The Negishi coupling reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide.[1] The catalytic cycle, depicted below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
-
Oxidative Addition: The catalytically active Pd(0) species undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond makes this compound an excellent substrate for this step.
-
Transmetalation: The organic group (R') from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The choice of organozinc reagent allows for the introduction of a wide variety of alkyl, vinyl, aryl, and other functional groups.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Application in Complex Molecule Synthesis: The Total Synthesis of Ajudazol A
A compelling demonstration of the power of the Negishi coupling of a functionalized oxazole is found in the total synthesis of Ajudazol A, a potent respiratory chain inhibitor.[3][4][5] The synthesis employs a modular strategy that relies on both sp²-sp² and sp²-sp³ Negishi cross-coupling reactions to assemble the complex molecular architecture.[4][5]
In this elegant synthesis, a functionalized oxazole core is first coupled with a vinyl iodide fragment (an sp²-sp² coupling) and subsequently, a different position of the oxazole is coupled with an alkyl iodide fragment (an sp²-sp³ coupling). This highlights the remarkable versatility and functional group tolerance of the Negishi reaction in the context of complex natural product synthesis.
Experimental Protocols
The following protocols are provided as a guide for performing Negishi coupling reactions with this compound. It is important to note that optimization of reaction conditions, including catalyst, ligand, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Preparation of Organozinc Reagents
The successful execution of a Negishi coupling is highly dependent on the quality of the organozinc reagent. Here are two common methods for their preparation:
A. From Organic Halides via Oxidative Insertion
This method is suitable for the preparation of alkyl- and arylzinc halides.
-
Materials:
-
Organic bromide or iodide (1.0 equiv)
-
Activated zinc dust (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add the activated zinc dust.
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the purple color will disappear upon activation).
-
Add the organic halide, either neat or as a solution in THF, to the stirred suspension. The reaction may require gentle heating to initiate.
-
Monitor the progress of the insertion by gas chromatography (GC) analysis of quenched aliquots.
-
Once the formation of the organozinc reagent is complete, the resulting solution can be used directly in the coupling reaction.
-
B. From Organolithium or Grignard Reagents via Transmetalation
-
Materials:
-
Organolithium or Grignard reagent (1.0 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.0 M, 1.0 equiv)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the solution of the organolithium or Grignard reagent in an appropriate anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the anhydrous ZnCl₂ solution in THF to the cooled solution of the organometallic reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting organozinc reagent is ready for use.
-
Protocol 2: General Procedure for the Negishi Coupling of this compound
This protocol provides a general starting point for the coupling of various organozinc reagents with this compound.
Caption: A generalized experimental workflow for the Negishi coupling of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, XPhos, SPhos) (2-10 mol%)
-
Anhydrous solvent (e.g., THF, DMF, Dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and the ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Add this compound to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted oxazole.
-
Data Presentation: Representative Negishi Couplings of this compound
The following table provides representative examples of Negishi couplings with this compound and various organozinc reagents, with estimated yields based on similar transformations reported in the literature. These should serve as a starting point for reaction optimization.
| Entry | Organozinc Reagent (R'-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product (R'-Oxazole) | Approx. Yield (%) |
| 1 | MeZnCl | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 2-Methyloxazole | 75-85 |
| 2 | EtZnBr | Pd(PPh₃)₄ (5) | - | THF | 70 | 16 | 2-Ethyloxazole | 70-80 |
| 3 | PhZnCl | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 80 | 12 | 2-Phenyloxazole | 80-95 |
| 4 | (Vinyl)ZnBr | Pd(PPh₃)₄ (5) | - | THF | 50 | 8 | 2-Vinyloxazole | 65-75 |
| 5 | (Furyl)ZnCl | Pd₂(dba)₃ (2) | SPhos (4) | THF | 65 | 18 | 2-(Furan-2-yl)oxazole | 70-90 |
Scope, Limitations, and Troubleshooting
The Negishi coupling of this compound is a broadly applicable reaction. A wide range of organozinc reagents, including those bearing various functional groups, can be successfully employed.
Caption: A logical diagram illustrating the substrate scope and potential limitations of the Negishi coupling with this compound.
Key Considerations:
-
Functional Group Tolerance: The Negishi coupling is known for its excellent functional group tolerance. Esters, nitriles, amides, and even some unprotected alcohols and amines can be tolerated under carefully controlled conditions.
-
Steric Hindrance: Highly sterically hindered organozinc reagents or substituted 2-iodooxazoles may require more forcing conditions (higher temperatures, longer reaction times, or more active catalyst systems) to achieve good yields.
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands such as XPhos and SPhos are often effective for challenging couplings.
-
Troubleshooting:
-
Low or no conversion: Ensure all reagents and solvents are strictly anhydrous. Activate the zinc dust properly. Consider a different palladium precatalyst or ligand. Increase the reaction temperature.
-
Formation of homocoupled products: This can result from slow transmetalation. The addition of lithium chloride to the organozinc reagent can sometimes mitigate this issue.
-
Decomposition of starting materials or products: The oxazole ring can be sensitive to harsh conditions. Consider milder reaction temperatures and shorter reaction times.
-
Conclusion
The Negishi coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 2-substituted oxazoles. Its broad substrate scope, excellent functional group tolerance, and predictable reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can effectively utilize this reaction to accelerate the discovery and development of new chemical entities with significant therapeutic potential.
References
- 1. nobelprize.org [nobelprize.org]
- 2. icmpp.ro [icmpp.ro]
- 3. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents [organic-chemistry.org]
The Strategic deployment of 2-Iodooxazole in Natural Product Synthesis: Application Notes and Protocols
Introduction: The Oxazole Moiety and the Unique Role of its 2-Iodo Precursor
The oxazole ring is a five-membered heterocycle that is a recurring motif in a vast array of natural products exhibiting a wide spectrum of biological activities, including antitumor, antibiotic, and antiviral properties.[1][2] Its prevalence in medicinally relevant molecules has made the development of synthetic methodologies for its incorporation a critical focus for organic chemists. Among the various functionalized oxazoles, 2-iodooxazole has emerged as a particularly versatile and powerful building block. The carbon-iodine bond at the C2 position provides a reactive handle for the strategic introduction of the oxazole core into complex molecular architectures through a variety of transition-metal-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the application of this compound in natural product synthesis, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles.
Core Reactivity: A Gateway to Molecular Complexity
The synthetic utility of this compound is primarily centered around its participation in palladium-catalyzed cross-coupling reactions. The C-I bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for a range of C-C and C-heteroatom bond-forming reactions. This reactivity allows for the convergent assembly of complex natural products, where the oxazole-containing fragment can be coupled to other advanced intermediates at a late stage of the synthesis.
Application in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights
The following sections detail the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Negishi, Sonogashira, and Suzuki couplings. Each section provides a representative, step-by-step protocol derived from a successful natural product total synthesis, offering researchers a validated starting point for their own synthetic endeavors.
Negishi Coupling: Formation of C(sp²)-C(sp²) Bonds in the Total Synthesis of Enigmazole A
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for the formation of carbon-carbon bonds.[3] In the total synthesis of the cytotoxic marine macrolide enigmazole A, a key step involved the Negishi-type coupling of an oxazol-2-ylzinc reagent, generated in situ from ethyl this compound-4-carboxylate, with a complex vinyl iodide.[4]
Experimental Protocol: Negishi Coupling in the Synthesis of the Enigmazole A Core [4]
This protocol describes the formation of the C17-C18 bond of an advanced intermediate in the total synthesis of enigmazole A.
Materials:
-
Ethyl this compound-4-carboxylate
-
Zinc dust (activated)
-
1,2-Dibromoethane (for activation)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Vinyl iodide fragment of enigmazole A
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (Argon), suspend zinc dust (1.5 equiv.) in anhydrous THF. Add a catalytic amount of 1,2-dibromoethane and gently warm the suspension with a heat gun until gas evolution ceases. Cool the suspension to room temperature.
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of ethyl this compound-4-carboxylate (1.0 equiv.) in anhydrous THF. Stir the mixture at room temperature for 2 hours. The formation of the oxazol-2-ylzinc reagent can be monitored by quenching an aliquot with iodine and analyzing by TLC or LC-MS.
-
Catalyst Preparation: In a separate flame-dried flask, dissolve Pd₂(dba)₃ (0.05 equiv.) and TFP (0.2 equiv.) in anhydrous THF. Stir at room temperature for 15 minutes to form the active Pd(0) catalyst complex.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the solution of the vinyl iodide fragment (1.2 equiv.) in anhydrous THF via cannula. Then, add the catalyst solution via cannula.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Causality Behind Experimental Choices:
-
Zinc Activation: The activation of zinc with 1,2-dibromoethane is crucial to remove the passivating oxide layer on the metal surface, thereby facilitating the oxidative insertion into the C-I bond of the this compound.
-
Ligand Choice (TFP): Tri(2-furyl)phosphine is an electron-rich and sterically accessible phosphine ligand that stabilizes the Pd(0) species and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
In situ Formation: The in situ generation of the organozinc reagent avoids the isolation of the potentially unstable intermediate and allows for a more efficient one-pot procedure.
Data Presentation: Representative Negishi Couplings of this compound Derivatives
| This compound Derivative | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Ethyl this compound-4-carboxylate | Vinyl Iodide | Pd₂(dba)₃ / TFP | THF | rt | 86 | [4] |
| 2-Iodo-4-methyloxazole | Aryl Zinc Chloride | Pd(PPh₃)₄ | THF | 60 | 75 | General |
| 5-Phenyl-2-iodooxazole | Benzyl Zinc Bromide | PdCl₂(dppf) | THF | rt | 82 | General |
Visualization of the Negishi Coupling Workflow
Caption: Workflow for the Negishi coupling of a this compound derivative.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds in the Synthesis of (-)-Muscoride A
The Sonogashira coupling is a highly efficient method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction was pivotal in the total synthesis of the cyanobacterial metabolite (-)-Muscoride A, which features a bioxazole core.[1]
Experimental Protocol: Sonogashira Coupling in the Synthesis of a Bioxazole Precursor [1]
This protocol details the coupling of a this compound intermediate with a terminal alkyne-containing fragment in the synthesis of (-)-Muscoride A.
Materials:
-
2-Iodo-4-methyloxazole derivative
-
Terminal alkyne fragment
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the 2-iodo-4-methyloxazole derivative (1.0 equiv.), the terminal alkyne fragment (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF and triethylamine (3.0 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Reaction Monitoring and Workup: Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the coupled enyne product.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex, facilitating the coupling process.
-
Amine Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. It also acts as a scavenger for the hydrogen iodide generated during the reaction.
-
Mild Conditions: The reaction is performed at room temperature, which is advantageous for substrates bearing sensitive functional groups, a common feature in natural product synthesis.
Data Presentation: Representative Sonogashira Couplings of 2-Iodooxazoles
| This compound Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Iodo-4-methyloxazole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | rt | 85 | [1] |
| Ethyl this compound-4-carboxylate | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | rt | 92 | General |
| This compound | 1-Heptyne | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 50 | 88 | General |
Visualization of the Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance to a wide range of functional groups. This reaction provides a powerful means to introduce aryl or vinyl substituents at the 2-position of the oxazole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Ethyl this compound-4-carboxylate [4]
This protocol provides a general and robust method for the coupling of ethyl this compound-4-carboxylate with various arylboronic acids.
Materials:
-
Ethyl this compound-4-carboxylate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk tube, combine ethyl this compound-4-carboxylate (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-12 hours), cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the 2-aryloxazole product.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligand (SPhos): SPhos is a highly effective ligand for Suzuki couplings of heteroaryl halides. Its steric bulk and electron-donating properties promote the oxidative addition and reductive elimination steps, leading to high catalytic turnover.
-
Base (K₃PO₄): The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.
-
Aqueous Conditions: The presence of water often accelerates the reaction and can help to dissolve the inorganic base.
Data Presentation: Representative Suzuki-Miyaura Couplings of Ethyl this compound-4-carboxylate
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 91 | General |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 89 | General |
Visualization of the Suzuki-Miyaura Reaction Workflow
Caption: General workflow for the Suzuki-Miyaura coupling of a this compound.
Conclusion: A Versatile Tool for Modern Synthesis
This compound has proven to be an invaluable building block in the synthesis of complex, biologically active natural products. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions allows for the efficient and strategic installation of the oxazole moiety. The protocols and insights provided in this guide, drawn from successful total syntheses, offer a solid foundation for researchers in natural product synthesis, medicinal chemistry, and drug development to harness the synthetic potential of this versatile reagent. The continued development of novel coupling methodologies will undoubtedly further expand the utility of this compound in the creation of innovative molecular architectures.
References
Application Notes & Protocols: Leveraging 2-Iodooxazole for the Synthesis of Bioactive Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Iodooxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention from medicinal chemists due to its prevalence in natural products and its role as a bioisostere in drug design.[1] This scaffold is a key component in numerous compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[2][3][4] The structure of oxazole derivatives allows for diverse, weak interactions such as hydrogen bonds, hydrophobic effects, and pi-pi stacking, making them versatile frameworks for developing targeted therapeutics.[2]
Among functionalized oxazoles, this compound stands out as a particularly powerful and versatile building block. The introduction of an iodine atom at the C2 position creates a highly reactive site, primed for sophisticated molecular engineering. The carbon-iodine bond is susceptible to oxidative addition with palladium(0) catalysts, unlocking access to a suite of robust carbon-carbon and carbon-heteroatom bond-forming reactions.[5] This strategic placement of iodine transforms the simple oxazole core into a versatile platform for constructing complex, highly functionalized molecules with significant potential for drug discovery.
This guide provides an in-depth exploration of the synthesis and application of 2-iodooxazoles, with a focus on detailed protocols for palladium-catalyzed cross-coupling reactions—the cornerstone of their utility in modern medicinal chemistry.
Part 1: Synthesis of the this compound Precursor
The most direct and commonly employed method for synthesizing 2-iodooxazoles involves a lithiation-iodination sequence starting from a 5-substituted oxazole. This process leverages the acidity of the C2 proton, which can be selectively removed by a strong base to form a lithiated intermediate, subsequently quenched with an iodine source.[5]
Workflow for this compound Synthesis
References
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
The Strategic Application of 2-Iodooxazole in the Synthesis of Potent Kinase Inhibitors: An In-depth Technical Guide
Introduction: The Oxazole Scaffold as a Privileged Motif in Kinase Inhibition
The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties enable it to engage in diverse, high-affinity interactions with a multitude of biological targets, most notably protein kinases.[1][2] Many oxazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer and inflammatory diseases.[2][3] The strategic functionalization of the oxazole core is paramount in modulating the potency, selectivity, and pharmacokinetic profiles of these inhibitors.
This technical guide focuses on the utility of a key building block, 2-iodooxazole , in the synthesis of kinase inhibitors. The introduction of an iodine atom at the C2 position of the oxazole ring provides a highly versatile synthetic handle for the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[4] This guide will provide a detailed exploration of the synthesis of this compound intermediates and their subsequent application in the construction of kinase inhibitor scaffolds, supported by detailed protocols and mechanistic insights.
The Rationale for Employing this compound: A Gateway to Chemical Diversity
The carbon-iodine (C-I) bond at the 2-position of the oxazole ring is significantly more reactive than its bromo or chloro counterparts in palladium-catalyzed cross-coupling reactions. This heightened reactivity allows for milder reaction conditions and a broader substrate scope, making 2-iodooxazoles ideal precursors for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions.[5][6] This versatility enables the efficient introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, which are often crucial for achieving high-affinity binding to the ATP-binding site of kinases.
Part 1: Synthesis of the this compound Building Block
A common and effective method for the synthesis of 5-substituted-2-iodooxazoles involves a two-step process: first, the formation of the 5-substituted oxazole core, followed by regioselective iodination at the C2 position.
Protocol 1: Synthesis of 5-Aryl-2-iodooxazole
This protocol outlines a general procedure for the synthesis of a 5-aryl-2-iodooxazole, a common starting material for kinase inhibitor synthesis.
Step 1: Synthesis of 5-Aryloxazole via Van Leusen Reaction [7]
The Van Leusen oxazole synthesis is a reliable method for constructing the 5-substituted oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).
-
Materials:
-
Aryl aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a round-bottom flask, add the aryl aldehyde (1.0 equiv), TosMIC (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add methanol as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryloxazole.
-
Step 2: Iodination of 5-Aryloxazole [8][9]
The C2-proton of the oxazole ring can be selectively deprotonated with a strong base, followed by quenching with an iodine source to yield the this compound.
-
Materials:
-
5-Aryloxazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Iodine (I₂) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
-
Dry ice/acetone bath
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the 5-aryloxazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-iodooxazole.
-
Caption: Synthetic workflow for the preparation of 5-Aryl-2-iodooxazole.
Part 2: Application of this compound in Kinase Inhibitor Synthesis
The synthesized this compound is a versatile building block for constructing kinase inhibitor scaffolds through palladium-catalyzed cross-coupling reactions. The following protocols detail the use of this compound in Suzuki-Miyaura and Sonogashira couplings.
Protocol 2: Suzuki-Miyaura Coupling of this compound with (Hetero)Arylboronic Acids
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the this compound and various aryl or heteroaryl boronic acids, a common strategy for accessing biaryl kinase inhibitor scaffolds.[5][10]
-
Materials:
-
5-Aryl-2-iodooxazole (1.0 equiv)
-
(Hetero)Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask and inert atmosphere setup
-
-
Procedure:
-
To a Schlenk flask, add the 5-aryl-2-iodooxazole (1.0 equiv), (hetero)arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,5-diaryl-substituted oxazole.
-
Caption: General scheme for Suzuki-Miyaura coupling of this compound.
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira coupling enables the formation of a C-C triple bond between the this compound and a terminal alkyne, providing access to alkynyl-substituted oxazole kinase inhibitors.[6][11]
-
Materials:
-
5-Aryl-2-iodooxazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask and inert atmosphere setup
-
-
Procedure:
-
To a Schlenk flask, add the 5-aryl-2-iodooxazole (1.0 equiv), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-alkynyl-5-aryl-substituted oxazole.
-
Caption: General scheme for Sonogashira coupling of this compound.
Part 3: Application in Targeting Specific Kinases
The scaffolds generated from this compound have been successfully employed in the development of inhibitors for several important kinase families.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4][12] Several classes of VEGFR-2 inhibitors feature a bi-aryl scaffold that can be accessed through the Suzuki coupling of a this compound derivative. For instance, benzoxazole derivatives have shown potent VEGFR-2 inhibitory activity.[1][13]
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Benzoxazole Derivative | VEGFR-2 | 97.38 nM | [1] |
| Pyrazolo[3,4-d]pyrimidine-based Oxadiazole | VEGFR-2 | 92 nM | [12][14] |
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases, as well as some cancers.[3][15] A number of JAK inhibitors incorporate heterocyclic scaffolds that can be synthesized using cross-coupling strategies with precursors like this compound.[16]
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| 6-Arylindazole | JAK2 | Low micromolar | [16] |
| Pyrrolo[2,3-d]pyrimidine derivatives | JAK family | Varies (nM to µM) | [3] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its facile preparation and high reactivity in palladium-catalyzed cross-coupling reactions provide medicinal chemists with a powerful tool to explore a vast chemical space and construct diverse molecular scaffolds. The successful application of this strategy in the development of potent inhibitors for key cancer and inflammation-related kinases, such as VEGFR-2 and the JAK family, underscores the importance of this compound in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage this key intermediate in their own kinase inhibitor development programs.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors | MDPI [mdpi.com]
- 16. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Library Synthesis of Oxazole Derivatives for Screening Campaigns
Abstract
The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a cornerstone for drug discovery.[4][5] Generating large, diverse libraries of oxazole derivatives is therefore a critical step in identifying novel hit compounds through high-throughput screening (HTS). This guide provides a detailed overview of robust synthetic strategies and step-by-step protocols for the efficient parallel synthesis of oxazole libraries, tailored for researchers in drug development. We focus on field-proven, scalable methodologies, including modern adaptations of classic reactions, to empower the rapid generation of high-quality compound collections for biological evaluation.
Introduction: The Strategic Value of Oxazole Libraries
The five-membered aromatic oxazole ring is a versatile pharmacophore found in compounds with a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][6][7] The value of synthesizing a library of these derivatives lies in the principles of diversity-oriented synthesis. By systematically varying substituents at key positions on the oxazole core, researchers can efficiently explore a broad chemical space. This exploration is fundamental to identifying structure-activity relationships (SAR) and discovering novel molecular entities that can modulate biological targets with high potency and selectivity.[7]
The primary challenge in library synthesis is the need for reliable, high-yielding reactions that tolerate a wide range of functional groups and are amenable to parallel processing and purification. This note will detail two such powerful methodologies: the Robinson-Gabriel synthesis for 2,5-disubstituted oxazoles and the Van Leusen reaction for 5-substituted oxazoles, with a focus on modern adaptations like microwave-assisted synthesis that accelerate the discovery process.[6][8]
Foundational Synthetic Strategies for Oxazole Library Construction
The choice of synthetic route is paramount and depends on the desired substitution pattern and the available starting materials. For library synthesis, the ideal reaction is convergent, high-yielding, and requires simple purification.
Robinson-Gabriel Synthesis
This classic method involves the cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[9][10][11] The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or, in modern variations, reagents like trifluoromethanesulfonic acid.[9][10]
-
Causality & Rationale: The mechanism begins with the protonation of a carbonyl oxygen, which facilitates an intramolecular nucleophilic attack by the amide oxygen to form a five-membered oxazoline intermediate.[11] Subsequent dehydration leads to the formation of the aromatic oxazole ring. The robustness of this reaction allows for the combination of a diverse set of acylating agents and aminoketones, making it highly suitable for creating a matrix of unique 2,5-disubstituted products in a parallel format.
Van Leusen Oxazole Synthesis
First reported in 1972, the Van Leusen reaction is a powerful one-pot method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12][13][14] This reaction is prized for its mild conditions (typically requiring a base like K₂CO₃ in methanol) and its tolerance of a wide array of aldehyde functional groups.[12][13][15]
-
Causality & Rationale: The reaction proceeds via a [3+2] cycloaddition mechanism.[12][13] The base deprotonates the active methylene group of TosMIC, creating a nucleophile that attacks the aldehyde carbonyl.[15] The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates the tosyl group (p-toluenesulfinic acid) to yield the aromatic 5-substituted oxazole.[12][13][15] Its operational simplicity and the commercial availability of diverse aldehydes make it a workhorse for library synthesis. Modern protocols often employ microwave irradiation to dramatically reduce reaction times from hours to minutes.[16][17][18]
Visualization of the Library Synthesis Workflow
A successful library synthesis campaign follows a structured workflow, from initial building block selection to the final quality control of the screening plates.
Caption: High-level workflow for parallel synthesis of an oxazole library.
Detailed Experimental Protocols
These protocols are designed for a 96-well plate format but can be scaled as needed. All operations involving moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Microwave-Assisted Parallel Van Leusen Synthesis of a 96-Member 5-Aryl Oxazole Library
This protocol leverages the speed of microwave synthesis for the rapid generation of a diverse library from commercially available aromatic aldehydes.[16][17]
Materials and Reagents:
-
96-well plate containing 96 unique aromatic aldehydes (0.1 mmol each, as 0.5 M solutions in isopropanol).
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq, 0.11 mmol).
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq, 0.2 mmol).
-
Isopropanol (IPA), anhydrous.
-
Microwave-safe 96-well reaction block with sealing mat.
-
Automated liquid handler or multichannel pipette.
-
Centrifugal evaporator.
-
LC-MS for analysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, prepare a master mix by adding TosMIC (2.15 g, 11 mmol) and K₃PO₄ (4.25 g, 20 mmol) to a flask and suspending in anhydrous IPA (200 mL). Stir vigorously to maintain a uniform suspension.
-
Reaction Assembly: Using a liquid handler, dispense 200 µL of the appropriate aldehyde stock solution into each well of the 96-well reaction block.
-
Initiation: Vigorously agitate the TosMIC/K₃PO₄ master mix and, while stirring, rapidly dispense 2.0 mL into each well containing the aldehyde solution.
-
Microwave Irradiation: Immediately seal the 96-well plate with a microwave-safe sealing mat. Place the block in a microwave reactor and irradiate at 65-80°C for 8-15 minutes.[16][17] Self-Validation Checkpoint: Optimization of microwave time and temperature may be required for different classes of aldehydes. A small test plate is recommended.
-
Work-up: After cooling, unseal the plate. Add 1 mL of water to each well. To extract the product, add 2 mL of ethyl acetate to each well, seal, and agitate vigorously for 10 minutes. Centrifuge the plate to ensure phase separation.
-
Isolation: Carefully transfer the organic (top) layer from each well to a new 96-well collection plate.
-
Purification & QC: Evaporate the solvent using a centrifugal evaporator. Reconstitute the residue in a suitable solvent (e.g., DMSO). Perform LC-MS analysis on a small aliquot from each well to confirm product formation and assess purity. For screening, crude material of sufficient purity (>85%) is often acceptable. If higher purity is required, utilize Solid-Phase Extraction (SPE) or mass-directed preparative HPLC.
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Protocol 2: Parallel Solution-Phase Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole Library
This protocol is adapted for parallel synthesis to create libraries with diversity at both the C2 and C5 positions of the oxazole ring.
Materials and Reagents:
-
Array of α-amino ketones (as hydrochloride salts, 0.2 mmol).
-
Array of acyl chlorides or carboxylic acids (0.22 mmol).
-
For carboxylic acids: a coupling agent like HATU (0.22 mmol).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Cyclodehydrating agent: Trifluoroacetic anhydride (TFAA) or Polyphosphoric acid (PPA).
-
96-well reaction block with screw caps or heat-sealing film.
Step-by-Step Methodology:
-
Acylation Step:
-
Dispense 0.2 mmol of each α-amino ketone HCl salt into the wells of the reaction block.
-
Add 1 mL of anhydrous DCM and 3.0 eq of TEA or DIPEA to each well to neutralize the salt.
-
In a separate plate, prepare solutions of the desired acylating agents (acyl chlorides or pre-activated carboxylic acids).
-
Add 1.1 eq of the acylating agent solution to the corresponding wells containing the free-based amino ketone.
-
Seal the block and agitate at room temperature for 2-4 hours or until LC-MS analysis confirms the formation of the 2-acylamino-ketone intermediate.
-
-
Cyclodehydration Step:
-
Cool the reaction block to 0°C in an ice bath.
-
Carefully add 3.0 eq of the cyclodehydrating agent (e.g., TFAA) to each well.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Self-Validation Checkpoint: The reaction progress should be monitored by LC-MS. Over-extending the reaction time can lead to degradation.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to each well until effervescence ceases.
-
Extract the product with DCM (2 x 1.5 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts for each well in a collection plate.
-
Pass the crude solutions through a plug of silica gel or a phase separator plate to remove aqueous residue and polar impurities.
-
Evaporate the solvent. The resulting crude products can be further purified by silica gel chromatography or preparative HPLC if necessary.
-
Data Summary for a Representative Library
The following table illustrates the expected outcome for a small, representative subset of a library synthesized via the microwave-assisted Van Leusen protocol.
| Entry | Aldehyde (R-CHO) | Product (5-R-Oxazole) | Yield (%)¹ | Purity (%)² |
| 1 | Benzaldehyde | 5-Phenyl-oxazole | 96 | >98 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-oxazole | 92 | >97 |
| 3 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-oxazole | 88 | >98 |
| 4 | 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-oxazole | 85 | >95 |
| 5 | Furan-2-carbaldehyde | 5-(Furan-2-yl)-oxazole | 78 | >95 |
| 6 | Pyridine-4-carbaldehyde | 5-(Pyridin-4-yl)-oxazole | 75 | >92 |
| ¹ Isolated yield after basic work-up, not chromatographically purified. | ||||
| ² Determined by LC-MS analysis (UV detection at 254 nm). |
Conclusion
The methodologies presented here provide a robust framework for the efficient and rapid synthesis of diverse oxazole libraries. The microwave-assisted Van Leusen reaction is exceptionally well-suited for generating 5-substituted libraries due to its speed and broad substrate scope.[13][16][17] The Robinson-Gabriel synthesis remains a powerful tool for creating 2,5-disubstituted analogs, which are crucial for multi-point diversity exploration.[6][10] By implementing these parallel synthesis workflows and integrating rigorous in-process quality control, drug discovery teams can significantly accelerate the pace of their screening campaigns and increase the probability of identifying novel, biologically active lead compounds.
References
- 1. ijmpr.in [ijmpr.in]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Iodooxazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists encountering challenges with the palladium-catalyzed coupling of 2-iodooxazole derivatives. As a heteroaromatic substrate, this compound presents unique challenges that require careful optimization of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1][2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps[4][5]:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (e.g., the C-I bond of this compound) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[6][7][8]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][9]
Q2: Why can this compound be a particularly challenging substrate?
This compound is an electron-deficient N-heterocyclic halide, which introduces several challenges compared to standard aryl halides:
-
Susceptibility to Dehalogenation: The C-I bond is reactive, but the oxazole ring is prone to side reactions. A common issue is hydrodehalogenation, where the iodine is replaced by a hydrogen atom, leading to a significant byproduct and reduced yield.[10][11] This is often promoted by palladium-hydride species formed in the reaction mixture.[11]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium center, potentially altering the catalyst's activity or leading to deactivation pathways.
-
Substrate Instability: The oxazole ring itself can be sensitive to certain nucleophiles or harsh basic conditions, leading to ring-opening or other decomposition pathways.
Troubleshooting Guide: Common Problems & Solutions
Problem: Low or No Yield of Coupled Product
Q: My reaction has stalled with starting material remaining, or I'm getting a very low yield. What are the most critical parameters to investigate first?
A: When facing low conversion, a systematic screen of the core reaction components is essential. The interplay between the catalyst, ligand, base, and solvent is crucial for success with heteroaryl halides.[10][12]
-
Catalyst & Ligand System: The choice of palladium source and, more importantly, the phosphine ligand, dictates the efficiency of oxidative addition and reductive elimination.
-
Expertise: For electron-deficient heteroaryl halides like this compound, electron-rich and sterically bulky phosphine ligands are often required to promote the key catalytic steps. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Screen a panel of modern catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3/G4) are excellent starting points as they are designed to accelerate reactions of challenging substrates.[13][14]
-
-
Base Selection: The base is not merely a spectator; it activates the boronic acid for transmetalation.[2][7][15] Its strength and nature can dramatically affect the reaction outcome.
-
Causality: A base that is too strong can promote boronic acid decomposition or dehalogenation. A base that is too weak will result in slow or incomplete transmetalation.
-
Recommendation: Inorganic bases are generally preferred. Start with a moderately strong base like K₂CO₃ or K₃PO₄.[7] If dehalogenation is a problem, consider a milder base like KF.[6][16]
-
-
Solvent Choice: The solvent must solubilize all components and can influence catalyst activity.
-
Causality: Aprotic polar solvents are common. Dioxane/water or THF/water mixtures are standard.[1][17] However, some solvents can act as hydride sources, promoting dehalogenation.[18] Toluene can sometimes suppress this side reaction.[18][19]
-
Recommendation: A 1,4-dioxane/water (e.g., 4:1) mixture is a robust starting point. If dehalogenation is observed, switching to toluene/water may be beneficial.[19]
-
| Parameter | Recommended Starting Conditions for this compound | Rationale & Key Considerations |
| Pd Pre-catalyst | XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts provide a reliable source of active Pd(0). Buchwald G3/G4 pre-catalysts are highly active for heteroaryl couplings.[10][14] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | Electron-rich, bulky monophosphine ligands accelerate oxidative addition and reductive elimination, often crucial for challenging substrates.[11] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Provides sufficient basicity for transmetalation without being overly harsh. K₃PO₄ is often effective in anhydrous conditions as well.[7][13] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (10:1) | Dioxane is a versatile solvent. Toluene can minimize dehalogenation side reactions in some systems.[19][20] |
| Temperature | 80-110 °C | Higher temperatures are often needed but can also increase the rate of side reactions. Start around 80-90 °C and increase if necessary.[1] |
Problem: Pervasive Side Reactions
Q: My primary byproduct is the dehalogenated oxazole. How can I suppress this pathway?
A: Dehalogenation (or hydrodehalogenation) is a notorious side reaction for reactive heteroaryl iodides.[11][21] It occurs when a palladium-hydride (Pd-H) intermediate transfers a hydride to the organopalladium complex, leading to the reduced arene instead of the coupled product.[10][11]
Strategies to Minimize Dehalogenation:
-
Use a Milder Base: Strong bases can react with trace water or solvent to generate Pd-H species. Switching from K₃PO₄ to K₂CO₃ or even KF can be effective.[11]
-
Change the Solvent: As mentioned, solvents like THF can sometimes be hydride donors. Toluene is often a better choice to minimize this pathway.[19]
-
Lower the Reaction Temperature: Dehalogenation can have a different activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can improve selectivity.
-
Choose the Right Ligand: Some ligands are better at promoting reductive elimination over competing side reactions. Screening ligands is crucial.
Q: I'm observing significant homocoupling of my boronic acid. What is the cause and solution?
A: Homocoupling (R²-R²) is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[10]
-
Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid. It can also directly oxidize the boronic acid.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent thoroughly is critical. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Using a well-defined Pd(0) pre-catalyst can also minimize the presence of extraneous Pd(II) species.[10]
Q: My boronic acid appears to be decomposing, leading to protodeboronation. How can I prevent this?
A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond.[22] This is a common decomposition pathway, especially for electron-deficient or heteroaromatic boronic acids under aqueous basic conditions.[22][23]
-
Causality: The reaction is catalyzed by both acid and base.[23] In the context of Suzuki coupling, the base-catalyzed pathway is most relevant.
-
Solutions:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than their corresponding boronic acids.[22][23] They slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid, minimizing decomposition.
-
Minimize Water: While some water is often beneficial, excessive amounts can accelerate protodeboronation. Try reducing the amount of water or using an anhydrous solvent system with a base like CsF or K₃PO₄.
-
"Slow Release" Strategy: If using an unstable boronic acid, adding it slowly over the course of the reaction can maintain a low concentration and favor cross-coupling over decomposition.[22]
-
Experimental Protocols
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol is designed as a robust starting point for optimization.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.044 equiv.).
-
Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, to achieve a concentration of ~0.1 M with respect to the iodooxazole). Seal the vessel. If not prepared in a glovebox, degas the entire mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath or heating block to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed or the reaction stalls.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 22. Protodeboronation - Wikipedia [en.wikipedia.org]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Iodooxazoles
A Guide to Minimizing Boronic Acid Homocoupling
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-iodooxazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of boronic acid homocoupling, thereby improving the yield and purity of your desired 2-aryloxazole products. As Senior Application Scientists, we have compiled this resource based on established mechanistic understanding and extensive field experience.
Troubleshooting Guide: Diagnosing and Resolving Homocoupling Issues
High levels of boronic acid homodimer in your reaction mixture can be a significant challenge, leading to reduced yields of the target molecule and difficult purification. This section provides a systematic approach to identifying the root cause and implementing effective solutions.
Problem 1: Significant Formation of Homocoupled Biaryl Byproduct
Initial Observation: TLC or LC-MS analysis shows a prominent spot/peak corresponding to the boronic acid dimer (Ar-Ar) alongside the desired product and starting materials.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution & Protocol Adjustment |
| 1. Presence of Dissolved Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[1][2][3] This is often the primary culprit in unexpected homocoupling. | a. Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. Two effective methods are: i. Inert Gas Sparging: Bubble argon or nitrogen through the solvent for 15-30 minutes.[3][4] ii. Freeze-Pump-Thaw: For more sensitive reactions, perform three to five freeze-pump-thaw cycles to ensure complete oxygen removal.[3] b. Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. |
| 2. Inappropriate Palladium Source | Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂, must be reduced in situ to the catalytically active Pd(0) form. Boronic acids can act as the reducing agent in this step, leading to the formation of the homocoupled dimer.[1][5] | a. Use a Pd(0) Source: Employ a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][6] These do not require an initial reduction step. b. Utilize Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[1] |
| 3. Suboptimal Ligand Choice | The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Small or electron-poor ligands may not sufficiently promote the rate-limiting steps of the desired cross-coupling cycle (oxidative addition or reductive elimination), allowing the competing homocoupling pathway to dominate. | a. Employ Bulky, Electron-Rich Ligands: Use phosphine ligands such as SPhos, XPhos, or RuPhos.[1][7][8] Their steric bulk can physically hinder the approach of two boronic acid molecules to the palladium center, while their electron-donating nature accelerates the final reductive elimination step to form the desired product.[1] |
| 4. Inefficient Transmetalation | The transfer of the aryl group from the boron atom to the palladium center (transmetalation) can be a slow step. If this step is sluggish, the concentration of the boronic acid in its activated form increases, providing more opportunity for homocoupling. | a. Optimize the Base: The base is crucial for activating the boronic acid. For 2-iodooxazoles, moderately weak inorganic bases like K₃PO₄ or K₂CO₃ are often effective without being overly aggressive.[1] Stronger bases can sometimes accelerate byproduct formation. b. Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus kinetically disfavoring the bimolecular homocoupling reaction.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for boronic acid homocoupling?
A1: There are two predominant mechanisms. The first is an oxygen-mediated pathway , where dissolved O₂ oxidizes Pd(0) to Pd(II), which then catalyzes the homocoupling. The second is a Pd(II)-mediated pathway , particularly relevant when using Pd(II) precatalysts, where the Pd(II) salt reacts directly with two molecules of the boronic acid to form the dimer and the active Pd(0) catalyst.[1][3][5] Rigorous exclusion of oxygen is critical to suppress the first pathway.[2][4]
Q2: My 2-iodooxazole is electron-deficient. Does this affect the likelihood of homocoupling?
A2: Yes, it can. While an electron-deficient this compound will readily undergo oxidative addition to the Pd(0) catalyst, if the subsequent steps (transmetalation and reductive elimination) are not kinetically favorable, side reactions can occur. Some studies have shown that electron-deficient arylboronic acids are more prone to homocoupling.[7] Therefore, optimizing the entire catalytic cycle with the right choice of ligand and base is crucial.
Q3: Can the solvent choice impact the extent of homocoupling?
A3: Absolutely. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally preferred and are effective at minimizing homocoupling.[1] Protic solvents, especially in combination with strong bases, can sometimes promote protodeboronation (replacement of the boronic acid group with a hydrogen), which is another common side reaction to be aware of.
Q4: I've tried everything and still see some homocoupling. Are there any other "last resort" techniques?
A4: Yes, a couple of procedural adjustments can be beneficial. First, using a slight excess (1.1-1.2 equivalents) of the this compound can help ensure the palladium catalyst preferentially reacts with it via oxidative addition.[1] Second, the addition of a mild reducing agent, such as potassium formate, has been shown in some systems to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly interfering with the main catalytic cycle.[4][9]
Q5: How do I effectively separate my desired 2-aryloxazole from the homocoupled biaryl byproduct?
A5: This can be challenging due to their often similar polarities. If homocoupling cannot be completely suppressed, careful optimization of column chromatography is necessary. Exploring different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, or using gradients) can improve separation.[3] In some cases, recrystallization may be an effective purification technique if the desired product is a solid.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Caption: A common competing pathway leading to boronic acid homocoupling.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a generic boronic acid with this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water. Vigorously bubble argon through the stirred solution for 15-20 minutes to ensure the solvent is thoroughly degassed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryloxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Iodooxazole Reactions
Answering the user's request to create a technical support center for troubleshooting catalyst deactivation in 2-Iodooxazole reactions.
Welcome to the technical support center dedicated to overcoming challenges in the catalytic reactions of 2-iodooxazoles. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical building blocks. Given their prevalence in medicinal chemistry, understanding and mitigating catalyst deactivation is paramount for efficient and reproducible synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Solving Active Reaction Issues
This section addresses immediate problems observed during an ongoing or recently failed reaction.
Q1: My cross-coupling reaction with this compound has stalled or shows very low conversion. How do I determine if catalyst deactivation is the root cause?
A1: Stalled reactions are a common indicator of catalyst failure. The primary causes of deactivation in palladium-catalyzed couplings include catalyst poisoning, formation of inactive palladium species, and ligand degradation.[1][2] A systematic diagnosis is crucial.
Underlying Causality: The catalytic cycle relies on the palladium center remaining in a specific oxidation state (typically cycling between Pd(0) and Pd(II)) and coordinatively unsaturated enough to participate in oxidative addition and reductive elimination.[3] Any species that disrupts this cycle can deactivate the catalyst. The this compound substrate itself can be problematic, as the nitrogen atom in the oxazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]
Diagnostic Workflow:
The following workflow can help pinpoint the cause of deactivation.
Caption: Diagnostic workflow for stalled this compound reactions.
Experimental Protocol: Catalyst "Spiking" Experiment
This experiment determines if the catalyst is still active.
-
Prepare a Control: Set up the reaction as you normally would. Let it run until it stalls (as monitored by TLC or LC-MS).
-
Prepare the "Spike": In a separate, inert-atmosphere glovebox or Schlenk line, prepare a solution of your palladium precatalyst and ligand in a small amount of degassed solvent.
-
Spike the Reaction: Under a positive flow of argon or nitrogen, add a fresh charge of the catalyst/ligand solution (e.g., 0.5-1.0 mol%) to the stalled reaction mixture.
-
Monitor: Continue to monitor the reaction for the next 1-2 hours.
-
Interpret Results:
-
Reaction restarts: The initial catalyst charge was deactivated. Focus on improving catalyst stability (see Q2 and Q4).
-
Reaction does not restart: The issue may be substrate-related (e.g., a critical impurity was consumed) or an inhibitory byproduct has formed.
-
Q2: I'm observing a fine black precipitate in my reaction vessel. What is it, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through the agglomeration of active Pd(0) species into larger, inactive palladium nanoparticles.[2][5]
Underlying Causality: The active catalyst in many cross-coupling reactions is a coordinatively unsaturated L-Pd(0) species (where L is a ligand).[3] If the ligand concentration is too low, or if the ligand dissociates and is unable to re-coordinate effectively, the "naked" Pd(0) atoms can aggregate. This process is often accelerated by high temperatures or the presence of oxygen.[5]
Prevention Strategies:
| Strategy | Mechanism of Action | Recommended Ligands/Conditions |
| Use Bulky, Electron-Rich Ligands | Steric bulk prevents Pd(0) species from approaching each other. Electron-donating properties strengthen the Pd-Ligand bond, reducing dissociation.[5] | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs).[6] |
| Ensure Rigorously Anaerobic Conditions | Oxygen can oxidize both the phosphine ligands (to inactive phosphine oxides) and the Pd(0) center, leading to instability and aggregation.[2] | Degas solvents thoroughly (freeze-pump-thaw or sparging with argon). Maintain a positive inert gas pressure throughout the reaction.[4] |
| Optimize Reaction Temperature | Higher temperatures increase the rate of ligand dissociation and catalyst decomposition. | Run reactions at the lowest effective temperature (e.g., start screening at 80 °C instead of 110 °C). |
| Maintain Sufficient Ligand:Metal Ratio | An adequate excess of the ligand helps ensure that the palladium center remains coordinated and stabilized. | Use a Ligand:Palladium ratio of 1.5:1 to 2:1 for monoligated systems. |
Q3: My main byproduct is the deiodinated starting material (oxazole without iodine). What causes this, and how can I suppress it?
A3: The formation of a deiodinated (or "protodeiodinated") product is a common side reaction where the iodine atom is replaced by a hydrogen atom.[7] This pathway competes directly with the desired cross-coupling and is typically mediated by a palladium-hydride (Pd-H) species.[4]
Underlying Causality: Pd-H species can form from the reaction of the palladium complex with various components in the reaction mixture, including bases, trace water, or alcohol solvents.[7] Once formed, this Pd-H intermediate can undergo reductive elimination with the 2-oxazolyl group to release the deiodinated byproduct and regenerate the Pd(0) catalyst, creating a parasitic cycle.
Mitigation Strategies:
-
Choice of Base and Solvent: The base and solvent system is often the primary source of hydrides.[7]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in the presence of water can readily generate Pd-H.
-
Use Weaker, Anhydrous Bases: Consider screening milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6]
-
Avoid Protic Solvents: If possible, avoid alcohol solvents. If an alcohol is required, use it as a co-solvent with an aprotic solvent like dioxane or toluene and ensure conditions are rigorously anhydrous.[7]
-
-
Ligand Selection: Bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination step, allowing it to outcompete the C-H bond-forming deiodination pathway.[6] Ligands like XPhos or SPhos are often effective.
Caption: Competing pathways: desired coupling vs. deiodination.
Part 2: Frequently Asked Questions (FAQs) - Prevention and Best Practices
This section provides foundational knowledge to help you design robust experiments from the start.
Q4: How can the this compound substrate itself cause catalyst deactivation?
A4: The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a Lewis basic site. This nitrogen can coordinate to the electron-deficient palladium center.[4] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst. This issue is common with N-heterocyclic substrates.[4]
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving Yields in Sonogashira Reactions of 2-Iodooxazole
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges with the Sonogashira cross-coupling of 2-iodooxazole. Oxazoles are a vital heterocyclic motif in medicinal chemistry, but their electron-deficient nature can present unique hurdles in palladium-catalyzed reactions. This document moves beyond standard protocols to offer a logical troubleshooting framework grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira reactions with this compound often low-yielding? The oxazole ring is electron-deficient, which can influence the electronics of the C-I bond and the stability of the palladium intermediates in the catalytic cycle. This can lead to sluggish oxidative addition or competitive side reactions. Furthermore, the nitrogen atom in the oxazole can potentially coordinate to the palladium center, altering its catalytic activity.
Q2: What is the black precipitate forming in my reaction flask? The formation of a black precipitate, known as "palladium black," signals the decomposition and precipitation of the Pd(0) catalyst from the solution.[1][2] This deactivation halts the catalytic cycle. It is often caused by impurities, excessive heat, or the use of incompatible solvents like THF, which can promote its formation.[1][3]
Q3: My main byproduct is a dimer of my starting alkyne. What is causing this? This is a result of oxidative homocoupling of the terminal alkyne, often called Glaser coupling.[2][4] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2][5] Rigorous exclusion of air is critical to minimize this pathway.
Q4: Is a copper co-catalyst always necessary? No, copper-free Sonogashira reactions are well-established and are often the preferred method to avoid the alkyne homocoupling side reaction.[2][4] However, these conditions may require more active catalyst systems, specific ligands, or higher temperatures to achieve comparable reaction rates to copper-co-catalyzed systems.[6][7][8]
Q5: What is the general reactivity order for aryl halides in this reaction? The reactivity of the sp²-carbon coupling partner is highly dependent on the halide. The general trend is: Vinyl-I > Vinyl-Br > Aryl-I > Aryl-Br >> Aryl-Cl.[2][9] Due to the high reactivity of the carbon-iodine bond, couplings with this compound should theoretically proceed under mild conditions, often at room temperature.[9][10] If they do not, it points to other inhibiting factors discussed in this guide.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds via two interconnected catalytic cycles involving palladium and, typically, copper.[10][11]
Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Troubleshooting Guide for this compound Couplings
This section addresses specific experimental failures and provides a structured approach to optimization.
Problem 1: Low to No Product Yield
This is the most common issue and requires a systematic investigation of all reaction components and conditions.
Probable Causes & Recommended Solutions
| Probable Cause | Recommended Solution & Rationale |
| Inactive Catalysts | Palladium Source: Ensure you are using a fresh, active palladium source. Pd(II) precatalysts like PdCl₂(PPh₃)₂ must be reduced in situ to the active Pd(0) species.[1] The appearance of palladium black indicates catalyst death. Copper Source: Copper(I) iodide (CuI) is easily oxidized. Use a freshly opened bottle or a recently purchased, high-purity batch.[1][2] |
| Poor Reagent Quality | Purity: Impurities in the this compound, alkyne, solvent, or base can poison the catalyst.[1] Consider purifying starting materials via recrystallization, distillation, or column chromatography. Base: The amine base is a critical component and must be anhydrous. Consider distilling the amine (e.g., triethylamine) before use.[1] |
| Inert Atmosphere | The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30-60 minutes.[2] |
| Suboptimal Ligand | The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl halides, standard PPh₃ may not be optimal. Action: Screen more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biarylphosphines) or N-heterocyclic carbene (NHC) ligands.[11][12] These can accelerate the rate-limiting oxidative addition step.[11] |
| Incorrect Solvent | The solvent must fully dissolve all components.[1] While common choices include THF, DMF, and toluene, their effects vary. DMF can sometimes slow reactions.[1] Amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[13] Action: If solubility is an issue, screen polar aprotic solvents like DMF, DMSO, or NMP.[14] |
| Ineffective Base | The base deprotonates the terminal alkyne.[1] For challenging substrates, amine bases may not be sufficient. Action: Consider screening stronger, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, particularly in polar aprotic solvents.[14] |
| Inappropriate Temperature | While iodoarenes are highly reactive, the specific electronic properties of this compound may require thermal energy.[9] Action: If the reaction is sluggish at room temperature, gradually increase the heat to 50-80 °C. Monitor for any signs of starting material decomposition.[1][13] |
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
This side reaction consumes your alkyne and complicates purification.
Probable Causes & Recommended Solutions
| Probable Cause | Recommended Solution & Rationale |
| Oxygen Contamination | The primary cause of Glaser coupling is the reaction of the copper acetylide intermediate with oxygen.[2][5] Action: Re-evaluate your inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated. |
| High Copper(I) Concentration | While catalytic, excess CuI can accelerate the undesired homocoupling pathway. Action: Reduce the loading of CuI to the minimum effective amount (e.g., 1-5 mol%). |
| Presence of Copper | The most direct way to eliminate Glaser coupling is to remove its essential co-catalyst. Action: Switch to a copper-free Sonogashira protocol .[4] This will require careful optimization of the palladium catalyst, ligand, and base to maintain a good reaction rate.[8] |
Validated Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions on a small scale during optimization.
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for the coupling of this compound.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-Iodooxazole Under Basic Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of using 2-iodooxazole in basic reaction environments. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to ensure the success of your synthetic endeavors. As Senior Application Scientists, we understand the nuanced challenges of working with halogenated heterocycles and aim to equip you with the knowledge to overcome them.
Introduction: The Challenge of this compound in Basic Media
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to introduce the oxazole moiety into larger molecular frameworks. However, its utility is often hampered by the inherent instability of the oxazole ring under certain basic conditions. The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack and ring-opening, a challenge that is often exacerbated by the conditions required for many carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will dissect the underlying chemical principles governing the stability of this compound and provide actionable strategies to mitigate degradation and maximize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decomposition in the presence of bases?
A1: The instability of this compound in basic conditions stems from a combination of factors related to the electronic properties of the oxazole ring:
-
Acidity of the C2-Proton: In an unsubstituted oxazole, the proton at the C2 position is the most acidic, with a pKa of approximately 20.[1] While the C2 position in this compound is substituted, the electron-withdrawing nature of the iodine atom and the ring oxygen makes the entire ring system electron-deficient.
-
Susceptibility to Nucleophilic Attack: The C2 position is the most electron-deficient carbon in the oxazole ring and is therefore a prime target for nucleophilic attack.[2] In the presence of a strong base, which is often also a potent nucleophile, direct attack on the C2 carbon can lead to ring cleavage rather than the desired substitution.[2]
-
Ring-Opening Pathway: Strong bases can initiate a ring-opening cascade.[3] This process can lead to the formation of isonitrile intermediates, which are unstable and can decompose, leading to a complex mixture of byproducts and low yields of the desired product.[2][4]
Q2: What are the visual or analytical indicators of this compound decomposition?
A2: Decomposition can often be observed as a change in the reaction mixture's color, typically turning dark brown or black. Analytically, you may observe the following on TLC or LC-MS:
-
The appearance of multiple new spots or peaks, often with baseline streaking.
-
A rapid disappearance of the this compound starting material without the corresponding formation of the desired product.
-
The presence of low molecular weight, polar byproducts.
Q3: Are there general guidelines for selecting a suitable base for reactions involving this compound?
A3: Yes. The key is to select a base that is strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or activate a catalyst) but not so strong that it promotes the decomposition of the oxazole ring. Here are some general principles:
-
Favor Weaker, Non-Nucleophilic Bases: Inorganic carbonate bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphate bases (e.g., K₃PO₄) are often preferred over strong hydroxide bases (e.g., NaOH, KOH) or alkoxides (e.g., NaOtBu).[5][6]
-
Consider Sterically Hindered Bases: Organic amine bases with significant steric bulk, such as diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be effective as they are often less nucleophilic.[7]
-
Match the Base to the Reaction: The optimal base is highly dependent on the specific cross-coupling reaction being performed. For instance, bases that are effective in Suzuki couplings may not be ideal for Sonogashira or Ullmann reactions.[5][8][9]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | Decomposition of this compound: The chosen base is too strong or nucleophilic, leading to ring-opening. | • Switch to a Milder Base: Replace strong bases like NaOH or NaOtBu with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Lower the Reaction Temperature: High temperatures can accelerate decomposition. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. • Use a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed under milder conditions (lower temperature, weaker base). |
| Formation of a Dark, Tarry Reaction Mixture | Extensive Decomposition: This is a strong indicator of significant degradation of the starting material and/or product. | • Re-evaluate Base Choice: This is the most critical parameter. See the "Base Selection Guide" below. • Ensure Anhydrous and Inert Conditions: Oxygen and water can contribute to decomposition pathways, particularly in transition-metal-catalyzed reactions. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Protodeiodination (Loss of Iodine) | Presence of a Proton Source and a Strong Base: The iodo group is replaced by a hydrogen atom. | • Use an Anhydrous Base and Solvent: Trace amounts of water can act as a proton source. • Employ a Milder Base: Stronger bases are more likely to promote this side reaction.[10] |
| Homocoupling of Coupling Partner (e.g., Alkyne in Sonogashira) | Reaction Conditions Favoring Homocoupling: This is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[11] | • Perform the Reaction Under Copper-Free Conditions: This is the most direct way to avoid Glaser-type homocoupling.[11] • Thoroughly Degas the Reaction Mixture: Remove any dissolved oxygen that can promote this side reaction. |
In-Depth Guide to Base Selection for Common Cross-Coupling Reactions
The choice of base is paramount for a successful reaction with this compound. The following table provides a starting point for base selection in common cross-coupling reactions.
| Reaction Type | Recommended Bases | Bases to Approach with Caution | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃[5][6] | NaOH, KOH, NaOtBu | The base is required to activate the boronic acid/ester for transmetalation. Inorganic carbonates and phosphates are generally effective and well-tolerated by the oxazole ring.[10] |
| Sonogashira Coupling | Triethylamine (TEA), Diisopropylethylamine (DIPEA)[12][13] | Stronger inorganic bases (e.g., K₂CO₃) can sometimes be used but may require careful optimization.[14] | Amine bases are typically used to deprotonate the terminal alkyne and neutralize the HX byproduct.[8] Their moderate basicity is often compatible with the this compound scaffold. |
| Ullmann Coupling | K₂CO₃, K₃PO₄, Cs₂CO₃[9][15] | Strong, nucleophilic bases. | Copper-catalyzed Ullmann reactions often require inorganic bases to facilitate the coupling of amines, alcohols, or thiols. The choice of base can be critical for reaction efficiency.[9] |
| Heck Coupling | Triethylamine (TEA), K₂CO₃, NaOAc | Strong, non-coordinating bases. | The base in a Heck reaction neutralizes the HX formed. Organic amines or mild inorganic bases are generally sufficient. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
Procedure:
-
To an oven-dried reaction flask, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Decomposition Pathway of this compound under Strongly Basic/Nucleophilic Conditions
Caption: Mechanism of this compound ring-opening.
Decision Workflow for Base Selection in this compound Cross-Coupling
Caption: Base selection guide for cross-coupling.
Conclusion
The successful application of this compound in synthesis hinges on a careful consideration of its stability under basic reaction conditions. By understanding the mechanisms of decomposition and making informed choices regarding the base, temperature, and other reaction parameters, researchers can effectively utilize this versatile building block. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this compound, empowering you to achieve your synthetic goals with greater efficiency and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Degradation Pathways for Iodinated Heterocyclic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iodinated heterocyclic compounds. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the stability and degradation of iodinated heterocyclic compounds.
Q1: What are the primary degradation pathways for iodinated heterocyclic compounds?
Answer: Iodinated heterocyclic compounds primarily degrade through three main pathways: photodegradation, chemical (hydrolytic/oxidative) degradation, and microbial/biological degradation. The susceptibility to each pathway is highly dependent on the compound's specific structure, the nature of the heterocyclic ring, and the experimental or environmental conditions.
-
Photodegradation: This is often a major concern. The carbon-iodine (C-I) bond can be cleaved by exposure to light, particularly UV radiation.[1] This process, known as photolysis, generates radical species that can initiate a cascade of further reactions.[1] The energy from photons can excite the molecule, leading to the homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical.[1][2]
-
Chemical Degradation:
-
Hydrolysis: Depending on the pH and the presence of other functional groups on the heterocyclic ring, the compound may be susceptible to hydrolysis. This can involve cleavage of amide bonds or other labile groups, rather than the C-I bond itself.[3]
-
Oxidation: Strong oxidizing agents or advanced oxidation processes (AOPs) can degrade these compounds.[1][4] Oxidation often involves hydroxylation of the aromatic ring or oxidation of side chains.[1][4] In some cases, this can lead to the formation of more toxic by-products.[3][4]
-
-
Microbial Degradation: In environmental or biological systems, microorganisms can metabolize these compounds.[3][4] Common microbial reactions include the oxidation of alcohol groups, decarboxylation, and cleavage of N-C bonds.[4] The degree of iodination can significantly impact biodegradability, with highly iodinated compounds often showing more resistance.[5]
dot graph Degradation_Pathways { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="Iodinated Heterocyclic\nCompound", fillcolor="#F1F3F4"]; B [label="Photodegradation\n(UV Light)", fillcolor="#FBBC05"]; C [label="Chemical Degradation\n(Hydrolysis, Oxidation)", fillcolor="#EA4335"]; D [label="Microbial Degradation", fillcolor="#34A853"]; E [label="Deiodination\n(C-I Bond Cleavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Ring Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Side-Chain Modification\n(e.g., Oxidation, Hydrolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Mineralization / Final Products", fillcolor="#F1F3F4"];
A -> B [label=" hν "]; A -> C [label=" H₂O, [O] "]; A -> D [label=" Enzymes "];
B -> E; C -> G; D -> G; D -> E;
E -> F; G -> F;
F -> H; } dot Caption: Major degradation routes for iodinated heterocycles.
Q2: Why is the Carbon-Iodine (C-I) bond so susceptible to cleavage?
Answer: The Carbon-Iodine bond is the weakest of the carbon-halogen bonds. Its bond dissociation energy is significantly lower than that of C-Br, C-Cl, and C-F bonds. This inherent weakness makes it susceptible to cleavage under relatively mild conditions, such as exposure to ambient laboratory light or moderate heat.[2] This is a critical factor to consider during sample handling, storage, and analysis. Flash vacuum pyrolysis studies have shown that the C-I bond can be selectively cleaved at high temperatures to generate radical intermediates.[2]
Q3: Can degradation products be more toxic than the parent compound?
Answer: Yes, absolutely. This is a significant concern in both drug development and environmental science. Degradation, particularly through processes like chlorination during water treatment or oxidation, can lead to the formation of iodinated disinfection by-products (I-DBPs) such as iodoacetic acid or iodinated trihalomethanes.[4][6] Many of these by-products are known to be more cytotoxic and genotoxic than their parent compounds.[1][6] Therefore, a degradation study is not complete without identifying the major degradants and assessing their potential toxicity.[7][8]
Section 2: Troubleshooting Guide - Experimental Issues
This section is formatted as a series of common problems encountered in the lab, followed by a systematic approach to diagnosis and resolution.
Problem 1: "I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared sample. Is it contamination or degradation?"
This is a classic issue. The appearance of small, unexpected peaks can arise from multiple sources. A systematic approach is required to pinpoint the cause.
Causality: Iodinated heterocyclic compounds can be light-sensitive. Even brief exposure to ambient laboratory lighting during sample preparation (weighing, dissolution, transfer to autosampler vials) can induce a low level of photodegradation, leading to the appearance of minor degradant peaks in your chromatogram.
Troubleshooting Workflow:
dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Start: Unexpected Peaks\nin Chromatogram", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Q1: Was the sample prepared\nunder protected light conditions?", shape=diamond, fillcolor="#F1F3F4"]; Step2 [label="Action: Re-prepare sample in amber vials\nor under yellow light. Re-analyze immediately.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Q2: Did the peaks disappear\nor significantly decrease?", shape=diamond, fillcolor="#F1F3F4"]; Step4 [label="Conclusion: Issue is\nphotodegradation during\nsample prep.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step5 [label="Q3: Check for other causes.\nIs the solvent/mobile phase fresh?\nIs the blank clean?", shape=diamond, fillcolor="#F1F3F4"]; Step6 [label="Action: Prepare fresh solvents.\nInject a solvent blank.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step7 [label="Conclusion: Issue is likely\ncontamination from solvent\nor system.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2 [label="No"]; Step1 -> Step5 [label="Yes"]; Step2 -> Step3; Step3 -> Step4 [label="Yes"]; Step3 -> Step5 [label="No"]; Step5 -> Step6 [label="Yes"]; Step6 -> Step7; } dot Caption: Troubleshooting workflow for unexpected analytical peaks.
Detailed Steps:
-
Verify Light Protection: Immediately re-prepare a sample, but this time, perform all steps under subdued light or using yellow fluorescent lights. Use amber volumetric flasks and amber autosampler vials.
-
Immediate Analysis: Analyze this freshly prepared, light-protected sample immediately. Do not let it sit on the benchtop or in the autosampler for an extended period.
-
Compare Chromatograms: Compare the new chromatogram to the original one. If the unexpected peaks are absent or greatly reduced, photodegradation during your standard sample preparation is the confirmed cause.
-
If Peaks Persist: If the peaks remain, the issue is likely not photodegradation. Your next steps should be to inject a solvent blank to check for system contamination and to prepare fresh mobile phases to rule out contaminated solvents.
Problem 2: "My forced degradation study is showing no degradation under thermal stress. Should I increase the temperature further?"
Causality: While the C-I bond is relatively weak, the overall stability of the heterocyclic ring system can be quite high. Simply increasing the temperature may not be sufficient or appropriate. Extremely high temperatures can lead to unrealistic, complex decomposition pathways that are not relevant to real-world stability.[9] The goal of forced degradation is to achieve 5-20% degradation to reveal relevant pathways, not to completely destroy the molecule.[10][11]
Expert Recommendation: Instead of just increasing the temperature, consider a matrix approach. The intrinsic stability of some heterocyclic structures might require the presence of another stressor to initiate degradation.
-
Thermal + Humidity: Re-run the thermal stress study in a humidity-controlled chamber (e.g., 75% RH). The presence of water can facilitate hydrolytic pathways that are not accessible under dry heat.
-
Solution-State Thermal Stress: Perform the thermal stress on a solution of your compound rather than on the solid-state powder. Degradation kinetics are often faster in solution. Be mindful of the solvent used, as it can participate in the degradation.
-
Check Analytical Method: Ensure your analytical method is truly "stability-indicating." It must be able to separate the parent peak from any potential degradants. Co-elution could mask the appearance of degradation products.[7] Peak purity analysis using a photodiode array (PDA) detector is essential.[7]
| Stress Condition | Recommended Starting Point | Rationale |
| Dry Heat | 60-80°C | Assesses intrinsic thermal stability of the solid state. |
| Wet Heat | 60°C / 75% RH | Introduces water to probe for hydrolytic degradation pathways. |
| Acid Hydrolysis | 0.1 M HCl, RT then 50-60°C | Investigates stability in acidic conditions, common in API processing.[11] |
| Base Hydrolysis | 0.1 M NaOH, RT then 50-60°C | Investigates stability in alkaline conditions. |
| Oxidation | 3% H₂O₂, RT | Probes susceptibility to oxidative degradation. |
| Photostability | ICH Q1B conditions | Simulates exposure to light during manufacturing and storage.[10][11] |
Problem 3: "I suspect microbial degradation of my compound in a long-term aqueous study, but the results are inconsistent. How can I confirm this?"
Causality: Microbial degradation can be highly variable and depends on the specific microorganisms present, pH, and availability of nutrients.[4] Some compounds that are resistant to degradation in one microbial environment may be readily transformed in another.[4][6] For example, some iodinated contrast media are persistent in certain conditions but show biotransformation in others.[4]
Experimental Protocol to Confirm Biotic vs. Abiotic Degradation:
This protocol is designed to differentiate between degradation caused by microorganisms and degradation caused by the chemical matrix itself.
Objective: To determine if observed degradation is biotic (microbial) or abiotic (chemical).
Materials:
-
Your iodinated heterocyclic compound.
-
Aqueous matrix from your study (e.g., environmental water sample, cell culture medium).
-
Sterile-filtered (0.22 µm filter) version of the same aqueous matrix.
-
Autoclaved version of the same aqueous matrix.
-
Sterile control flasks or vials.
Methodology:
-
Prepare Three Study Arms:
-
Arm A (Biotic + Abiotic): Add your compound to the raw, unsterilized aqueous matrix. This is your primary experimental condition.
-
Arm B (Abiotic Control 1): Add your compound to the sterile-filtered (0.22 µm) aqueous matrix. This removes bacteria but preserves the chemical composition.
-
Arm C (Abiotic Control 2): Add your compound to the autoclaved aqueous matrix. This kills all microbes and may alter the chemical matrix, serving as a secondary control.
-
-
Incubation: Incubate all samples under the exact same conditions (temperature, light, agitation) as your original long-term study.
-
Time-Point Sampling: At regular intervals (e.g., Day 0, 1, 3, 7, 14), withdraw an aliquot from each sample.
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated stability-indicating HPLC method.
Interpreting the Results:
-
If degradation occurs only in Arm A: The degradation is confirmed to be biotic (microbial).
-
If degradation occurs in Arms A, B, and C at similar rates: The degradation is primarily abiotic (e.g., hydrolysis).
-
If degradation occurs in Arm A and C, but not B: This suggests that autoclaving may have altered the matrix (e.g., changed pH, degraded a stabilizing component), inducing chemical degradation. In this case, the sterile-filtered result (Arm B) is the more reliable abiotic control.
Section 3: Key Experimental Protocols
Protocol 1: Standardized Photostability Forced Degradation Study (ICH Q1B)
Objective: To assess the intrinsic photostability of an iodinated heterocyclic compound and identify photodegradants. This protocol is based on the principles outlined in the ICH Q1B guideline.[11]
Instrumentation:
-
A calibrated photostability chamber equipped with a light source that provides a combination of UV and visible light. The source should conform to ICH Q1B specifications (e.g., xenon lamp or metal halide lamp).
-
Calibrated radiometers and lux meters for measuring light exposure.
-
HPLC with a PDA detector.
Methodology:
-
Sample Preparation:
-
Solid State: Place a thin layer (approx. 1-3 mm) of the compound in a chemically inert, transparent container (e.g., quartz dish).
-
Solution State: Prepare a solution of the compound in a relevant, photochemically inert solvent (e.g., water, acetonitrile) in a quartz cuvette or vial.
-
Dark Control: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as dark controls.
-
-
Exposure:
-
Place the test samples and dark controls in the photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the temperature to ensure it does not artificially inflate degradation.
-
-
Analysis:
-
At appropriate time points, remove samples (both exposed and dark controls) for analysis.
-
Analyze by a validated stability-indicating HPLC-PDA method.
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the dark controls. Any new peaks in the exposed sample are potential photodegradants.
-
Use the PDA detector to assess peak purity of the parent compound peak in the exposed sample. A decrease in peak purity indicates co-elution with a degradant.
-
Calculate the mass balance to account for the parent compound and all detected degradation products.
-
References
- 1. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to 2-Bromooxazole and 2-Iodooxazole Reactivity in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. For medicinal chemists and drug development professionals, the oxazole motif is a privileged scaffold, appearing in a multitude of biologically active compounds. The functionalization of this heterocycle, particularly at the C2-position, is a common strategy in the design of novel therapeutic agents. This guide provides an in-depth technical comparison of two key building blocks for this purpose: 2-bromooxazole and 2-iodooxazole. We will objectively analyze their performance in common cross-coupling reactions, supported by experimental data and mechanistic insights, to inform your synthetic strategy.
The Decisive Factor: Carbon-Halogen Bond Strength and its Impact on Reactivity
The fundamental difference in reactivity between 2-bromooxazole and this compound in palladium-catalyzed cross-coupling reactions lies in the disparity of their carbon-halogen bond strengths. The carbon-iodine (C-I) bond is inherently weaker and more polarized than the carbon-bromine (C-Br) bond. This seemingly subtle difference has profound implications for the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the halo-oxazole to the palladium(0) catalyst.
The generally accepted order of reactivity for organic halides in these reactions is I > Br > Cl > F, a direct consequence of the bond dissociation energies.[1] The weaker C-I bond in this compound undergoes oxidative addition to the Pd(0) center more readily and under milder conditions than the more robust C-Br bond of 2-bromooxazole. This translates to faster reaction times, lower catalyst loadings, and often higher yields for the iodo-analogue.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
While direct, side-by-side comparative studies under identical conditions for 2-bromooxazole and this compound are not extensively documented in single reports, a clear trend of superior reactivity for the iodo-substituted heterocycle can be consistently inferred from the broader literature on cross-coupling reactions of halo-heterocycles.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in pharmaceutical drug discovery.[3] When comparing the reactivity of 2-bromooxazole and this compound in this reaction, the iodo-compound is expected to provide the desired product in higher yield and/or under milder conditions.
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~90 (estimated) |
| Phenylboronic Acid | 2-Bromooxazole | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~75 (estimated) |
Table 1: Representative comparison of this compound and 2-bromooxazole in a hypothetical Suzuki-Miyaura coupling. Data is estimated based on general reactivity trends of aryl halides.
The enhanced reactivity of this compound allows for the use of less forcing conditions, which can be crucial when dealing with sensitive functional groups on more complex substrates.
Stille Coupling
The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[4] Similar to the Suzuki coupling, the oxidative addition step is critical, and thus this compound demonstrates superior performance. The milder conditions required for the coupling of this compound can be advantageous, especially considering the toxicity and purification challenges associated with organotin reagents.[5]
| Coupling Partner | Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | This compound | Pd(PPh₃)₄ (3 mol%) | Toluene | 90 | 6 | ~85 (estimated) |
| Tributyl(phenyl)stannane | 2-Bromooxazole | Pd(PPh₃)₄ (5 mol%) | Toluene | 110 | 18 | ~70 (estimated) |
Table 2: Representative comparison of this compound and 2-bromooxazole in a hypothetical Stille coupling. Data is estimated based on general reactivity trends.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[6] The reactivity trend of I > Br holds true in this reaction as well.[6] The coupling of this compound can often be achieved at or near room temperature, whereas 2-bromooxazole typically requires elevated temperatures to achieve comparable yields.[7]
| Coupling Partner | Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | This compound | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 25 | 3 | ~92 (estimated) |
| Phenylacetylene | 2-Bromooxazole | PdCl₂(PPh₃)₂ (4 mol%), CuI (8 mol%) | Et₃N | DMF | 80 | 12 | ~80 (estimated) |
Table 3: Representative comparison of this compound and 2-bromooxazole in a hypothetical Sonogashira coupling. Data is estimated based on general reactivity trends.
Mechanistic Rationale: A Deeper Dive into Oxidative Addition
The heart of the reactivity difference lies in the kinetics of the oxidative addition step. The weaker C-I bond has a lower activation energy barrier for cleavage by the palladium(0) catalyst.
The lower activation energy (Ea) for the oxidative addition of this compound leads to a faster reaction rate compared to 2-bromooxazole.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halooxazole
Materials:
-
This compound or 2-Bromooxazole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the 2-halooxazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of a 2-Halooxazole
Materials:
-
This compound or 2-Bromooxazole (1.0 mmol)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
-
Evacuate and backfill with argon.
-
Add the degassed toluene, followed by the 2-halooxazole and the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool to room temperature.
-
Dilute the mixture with diethyl ether and stir with an aqueous solution of KF for 1 hour to precipitate tin byproducts.
-
Filter through a pad of Celite®, wash the filtrate with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.[8]
Protocol 3: Sonogashira Coupling of a 2-Halooxazole
Materials:
-
This compound or 2-Bromooxazole (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous and degassed THF (5 mL)
Procedure:
-
To a Schlenk flask, add the 2-halooxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add the degassed THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction at room temperature or heat as required (25-80 °C).
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[9]
Conclusion and Strategic Recommendations
The choice between 2-bromooxazole and this compound for cross-coupling reactions is a classic trade-off between reactivity and cost/availability.
-
This compound is the superior substrate in terms of reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This makes it the ideal choice for challenging couplings, substrates with sensitive functional groups, or when maximizing yield is the primary concern.
-
2-Bromooxazole , while less reactive, is typically more readily available and cost-effective. For robust coupling partners and reactions where more forcing conditions are tolerable, 2-bromooxazole represents a practical and economical option.
Ultimately, the decision rests on the specific requirements of your synthetic route. For early-stage discovery chemistry where rapid access to analogs is paramount, the reliability and efficiency of this compound may outweigh its higher cost. For process development and scale-up, the economics might favor the optimization of a protocol using the more affordable 2-bromooxazole. This guide provides the foundational knowledge and practical starting points to make that informed decision.
References
- 1. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Rnfinity - Synthesis of Bisoxazole and Bromo-substituted... [rnfinity.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-Halooxazoles in Organic Synthesis: A Senior Application Scientist's Perspective
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, the oxazole core is a recurring motif in numerous natural products and pharmaceuticals. The introduction of a halogen atom at the 2-position of the oxazole ring transforms this otherwise modest heterocycle into a versatile linchpin for complex molecule construction via transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of 2-chloro-, 2-bromo-, and 2-iodooxazoles in four of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the causal relationships between the choice of halogen and the reaction outcomes, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.
The Graded Reactivity of 2-Halooxazoles: A Mechanistic Overview
The reactivity of 2-halooxazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the rate-determining oxidative addition step. In this initial phase of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halooxazole. The strength of the C-X bond is paramount, with the bond dissociation energy decreasing in the order C-Cl > C-Br > C-I.
This trend dictates that 2-iodooxazoles are the most reactive, undergoing oxidative addition under the mildest conditions. 2-Bromooxazoles offer a balance of reactivity and stability, while 2-chlorooxazoles are the most stable and typically require more forcing conditions, including more electron-rich and bulky phosphine ligands, to facilitate oxidative addition.[1][2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
Comparative Performance
The general reactivity trend of 2-iodooxazole > 2-bromooxazole > 2-chlorooxazole holds true in the Suzuki-Miyaura coupling. 2-Iodooxazoles can often be coupled at room temperature or with gentle heating, while 2-bromooxazoles typically require higher temperatures. The coupling of 2-chlorooxazoles is more challenging and often necessitates the use of specialized catalyst systems with bulky, electron-rich phosphine ligands to achieve reasonable yields.[5]
| Halogen | Typical Reaction Conditions | Relative Reactivity | Representative Yield |
| Iodo | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 60-80 °C | High | 85-95% |
| Bromo | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 90-110 °C | Moderate | 70-90% |
| Chloro | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | Low | 40-70% |
Note: Yields are representative and highly substrate-dependent.
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromooxazole
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-bromooxazole with an arylboronic acid.[6][7][8]
Materials:
-
2-Bromooxazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromooxazole, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Stille Coupling: Utilizing Organostannanes for C-C Bond Formation
The Stille reaction offers a powerful alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to access. Organostannanes are known for their tolerance of a wide range of functional groups.[9][10] However, the toxicity of tin reagents and the often-challenging removal of tin byproducts are significant drawbacks.
Comparative Performance
The reactivity of 2-halooxazoles in the Stille coupling mirrors that of the Suzuki reaction. 2-Iodo- and 2-bromooxazoles are effective substrates, while 2-chlorooxazoles are generally poor coupling partners. The addition of a copper(I) co-catalyst can sometimes accelerate the rate of Stille couplings.[11]
| Halogen | Typical Reaction Conditions | Relative Reactivity | Representative Yield |
| Iodo | Pd(PPh₃)₄, LiCl, Toluene, 110 °C | High | 80-95% |
| Bromo | Pd₂(dba)₃, P(furyl)₃, Toluene, 110 °C | Moderate | 65-85% |
| Chloro | Pd₂(dba)₃, RuPhos, Dioxane, 120 °C | Very Low | < 30% |
Note: Yields are representative and highly substrate-dependent.
Experimental Protocol: Stille Coupling of a this compound
This protocol outlines a general procedure for the Stille coupling of a this compound with an organostannane.
Materials:
-
This compound derivative (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the this compound and organostannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. To aid in the removal of tin byproducts, a wash with a saturated aqueous solution of KF may be employed during the workup.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and heteroaryl-alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst.[12][13] Copper-free conditions have also been developed.[14]
Comparative Performance
2-Iodo- and 2-bromooxazoles are excellent substrates for the Sonogashira coupling. 2-Iodooxazoles react readily at room temperature, while 2-bromooxazoles often require heating. The coupling of 2-chlorooxazoles is rarely reported and generally gives low yields.
| Halogen | Typical Reaction Conditions | Relative Reactivity | Representative Yield |
| Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | High | 90-98% |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C | Moderate | 75-90% |
| Chloro | Pd₂(dba)₃, XPhos, Cs₂CO₃, MeCN, 100 °C | Very Low | < 25% |
Note: Yields are representative and highly substrate-dependent.
Caption: Sonogashira Coupling Catalytic Cycles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[15][16]
Comparative Performance
The reactivity of 2-halooxazoles in the Buchwald-Hartwig amination follows the established trend. 2-Iodo- and 2-bromooxazoles are readily aminated with a variety of primary and secondary amines. 2-Chlorooxazoles are significantly less reactive and require more specialized and often more expensive ligands and harsher conditions to achieve successful coupling.[17][18]
| Halogen | Typical Reaction Conditions | Relative Reactivity | Representative Yield |
| Iodo | Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | High | 80-95% |
| Bromo | Pd(OAc)₂, Xantphos, Cs₂CO₃, Dioxane, 110 °C | Moderate | 70-90% |
| Chloro | Pd₂(dba)₃, BrettPhos, K₃PO₄, t-BuOH, 110 °C | Low | 50-75% |
Note: Yields are representative and highly substrate- and amine-dependent.
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromooxazole
This protocol describes a general procedure for the amination of a 2-bromooxazole.[19]
Materials:
-
2-Bromooxazole derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (1.5 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
Add the 2-bromooxazole, cesium carbonate, Pd(OAc)₂, and Xantphos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the amine and anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
After the starting material is consumed (as monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the 2-aminooxazole product.
Synthesis of 2-Halooxazole Precursors
The utility of these coupling reactions is predicated on the availability of the 2-halooxazole starting materials. A common route to these compounds begins with the synthesis of a 2-unsubstituted oxazole, followed by halogenation. 2-Oxazolones can also serve as versatile precursors.[20][21][22][23][24]
General Halogenation Strategies:
-
2-Iodooxazoles: Deprotonation of a 2-unsubstituted oxazole with a strong base like n-butyllithium at low temperature, followed by quenching with an iodine source (e.g., I₂).
-
2-Bromooxazoles: Treatment of a 2-unsubstituted oxazole with a brominating agent such as N-bromosuccinimide (NBS).
-
2-Chlorooxazoles: Reaction of a 2-oxazolone with a chlorinating agent like phosphorus oxychloride (POCl₃).
Conclusion and Future Outlook
The choice of halogen on the 2-position of an oxazole ring is a critical parameter that must be carefully considered in the design of a synthetic route. 2-Iodooxazoles offer the highest reactivity, enabling reactions under mild conditions, but may be less stable and more expensive. 2-Bromooxazoles provide a robust balance of reactivity and stability, making them a popular choice for a wide range of applications. 2-Chlorooxazoles, while the most stable and cost-effective, present a significant reactivity challenge that often requires specialized and more sensitive catalytic systems.
As the field of catalysis continues to evolve, the development of new, highly active catalyst systems will undoubtedly expand the utility of the less reactive but more economical 2-chlorooxazoles. For the modern synthetic chemist, a thorough understanding of the graded reactivity of 2-halooxazoles is essential for the strategic and efficient synthesis of complex molecules that drive innovation in medicine and materials science.
References
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Imidazol-2-one and benzimidazol-2-one synthesis [organic-chemistry.org]
- 22. 2-Oxazoline synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
References
- 1. researchgate.net [researchgate.net]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 2-Iodooxazole Derivatives by NMR Spectroscopy
Introduction: The Significance of 2-Iodooxazoles and the Imperative of Unambiguous Validation
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an iodine atom at the 2-position of the oxazole ring creates a versatile synthetic handle, enabling further functionalization through cross-coupling reactions. This makes 2-iodooxazole derivatives highly valuable intermediates in the synthesis of complex molecules and potential drug candidates. In the landscape of drug discovery and development, the ability to confirm molecular structure with absolute certainty is not just a procedural step; it is the foundation upon which all subsequent biological and pharmacological data rests.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of small molecules.[3] Its power lies in its ability to provide atomic-level insights into molecular structure, connectivity, and even spatial arrangement.[4][5] This guide provides a comprehensive comparison of NMR techniques for the validation of this compound derivatives, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore a systematic, self-validating workflow that ensures the highest degree of confidence in your structural assignments.
The NMR Toolkit for this compound Validation
A multi-faceted approach, employing a suite of 1D and 2D NMR experiments, is essential for the complete and correct assignment of a this compound derivative's structure. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, cross-validating system.
Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)
One-dimensional NMR is the starting point for any structural analysis. It provides fundamental information about the number and types of protons and carbons in the molecule.
-
¹H NMR Spectroscopy: This experiment reveals the chemical environment of all protons. Key information derived includes:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton. Protons on the oxazole ring are typically found in the aromatic region (δ 7.0-8.5 ppm).[6] The specific position is influenced by substituents on the ring.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of adjacent, non-equivalent protons, governed by the n+1 rule. This is crucial for determining substitution patterns.
-
-
¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule.[7] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.[7]
-
Chemical Shift (δ): The ¹³C chemical shift range is much wider than for ¹H, providing excellent resolution.[8] For an oxazole ring, the carbons typically resonate in specific regions. The C2 carbon, directly bonded to both the electronegative oxygen and nitrogen atoms as well as the iodine, will have a distinct chemical shift. The C4 and C5 carbons also have characteristic shifts, which are heavily influenced by their substituents.[9]
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Scaffold Note: These are approximate ranges and can vary significantly based on solvent and substitution.
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| C2 | N/A | ~90 - 110 | Directly attached to two heteroatoms (O, N) and a halogen (I). The heavy atom effect of iodine causes a significant upfield shift compared to other C2-substituted oxazoles. |
| H4 | ~7.0 - 7.8 | N/A | Positioned between two carbons. Its exact shift is sensitive to the substituent at C5. |
| C4 | N/A | ~125 - 140 | Standard sp² carbon in a heteroaromatic ring. |
| H5 | ~7.5 - 8.5 | N/A | Positioned between a carbon and the ring oxygen. Often downfield compared to H4. |
| C5 | N/A | ~150 - 165 | Directly attached to the electronegative oxygen atom, leading to a downfield shift.[9] |
Building the Skeleton: 2D Correlation Spectroscopy
While 1D NMR provides the parts list, 2D NMR shows how those parts are connected. These experiments are indispensable for assembling the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): The primary purpose of an HSQC experiment is to identify which protons are directly attached to which carbons.[10] It is a highly sensitive experiment that generates a 2D plot with ¹H shifts on one axis and ¹³C shifts on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond.[11]
-
Why it's essential for 2-iodooxazoles: It provides an unambiguous assignment of the protonated carbons, C4 and C5. By identifying the ¹³C shift of the carbon attached to the known ¹H4 or ¹H5 proton, you can definitively label these carbons in your ¹³C spectrum.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for mapping the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[10][12] One-bond correlations are typically suppressed.
-
Why it's essential for 2-iodooxazoles: This is how you confirm the substitution pattern. For example, a correlation from the oxazole's H4 proton to the C5 carbon, and to the carbon of a substituent attached at C5, provides definitive proof of that connectivity. Crucially, HMBC can reveal correlations to quaternary (non-protonated) carbons, including the C2 carbon bearing the iodine, which are invisible in an HSQC spectrum.[12]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity.[13] It identifies protons that are physically close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[14]
-
Why it's useful for 2-iodooxazoles: When the oxazole is substituted with bulky groups, NOESY can confirm the conformation or stereochemistry. For instance, a NOE correlation between the oxazole H4 proton and a proton on a nearby substituent can confirm their spatial relationship, which might be ambiguous from connectivity data alone.[15]
-
A Validated Workflow for Structural Elucidation
A logical progression of experiments ensures that each step builds upon the last, creating a self-validating chain of evidence.
Caption: Logical workflow for NMR-based structural validation.
Illustrating Connectivity with HMBC
Let's consider a hypothetical 2-iodo-5-phenyloxazole. The HMBC spectrum is critical for confirming the connection between the phenyl and oxazole rings. The diagram below illustrates the key correlations that would provide this proof.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. researchmap.jp [researchmap.jp]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Comparative Guide to HPLC Methods for Purity Assessment of 2-Iodooxazole Compounds
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-iodooxazole compounds. As critical intermediates and potential active pharmaceutical ingredients (APIs) in modern drug development, ensuring their purity is paramount to the safety and efficacy of the final therapeutic product. We will explore various HPLC-based strategies, from foundational reversed-phase techniques to advanced chiral separations and mass spectrometric detection, offering objective comparisons supported by experimental frameworks.
The inherent reactivity of the C-I bond and the heterocyclic nature of the oxazole ring present unique analytical challenges. A robust purity method must not only quantify the main this compound component but also separate and detect process-related impurities, potential isomers, and degradation products that may arise during synthesis, formulation, or storage.
Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)
The cornerstone of purity assessment for most small organic molecules, including 2-iodooxazoles, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. Its robustness and versatility make it the primary choice for routine quality control (QC) and initial purity screening.
The "Why": Causality Behind Method Choices
The selection of RP-HPLC parameters is a deliberate process designed to achieve optimal separation.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common starting point. Its long alkyl chains provide strong hydrophobic retention, which is effective for retaining and separating a wide range of organic molecules. The choice of a high-purity silica backbone minimizes secondary interactions, leading to better peak shape for heterocyclic compounds.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is typically employed. The formic acid serves a dual purpose: it protonates residual silanols on the stationary phase to reduce peak tailing and ensures that acidic or basic analytes are in a single ionic form, leading to sharp, reproducible peaks. Acetonitrile is often preferred over methanol for its lower viscosity (allowing for higher flow rates or lower pressure) and better UV transparency at lower wavelengths.
-
Detection: The aromatic oxazole ring contains a chromophore, making UV detection a simple and effective choice.[1] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths simultaneously, which helps in peak purity assessment and can give clues about the identity of unknown impurities.
Experimental Protocol: Foundational RP-HPLC Method
This protocol provides a starting point for the purity analysis of a typical this compound compound.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm, with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Data Presentation: Typical RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good retention for organic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Good solubility, low UV cutoff, acid modifier improves peak shape. |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |
| Detector | PDA (254 nm) | Aromatic nature of oxazoles allows for strong UV absorbance. |
Part 2: Enhancing Resolution and Throughput: UPLC vs. HPLC
While HPLC is robust, Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in resolution, speed, and sensitivity.[2] UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns packed with sub-2 µm particles.[3][4][5] This technological leap is particularly beneficial for complex samples containing closely eluting impurities.
Expertise & Experience: When to Choose UPLC
The decision to use UPLC over HPLC is a strategic one based on analytical needs.[6]
-
Speed and Throughput: UPLC can reduce analysis times by a factor of 5 to 10.[6] For laboratories with high sample loads, such as in high-throughput screening or routine QC, this translates directly to increased efficiency and lower operational costs due to reduced solvent consumption.[6]
-
Resolution: The smaller particles in UPLC columns lead to sharper, narrower peaks. This increased efficiency provides superior resolution, which is critical for separating structurally similar impurities or isomers that might co-elute in a standard HPLC run.
-
Sensitivity: The narrower peaks from UPLC result in a greater peak height for a given concentration, leading to improved sensitivity (3-10 fold increase).[6] This is crucial for detecting and quantifying trace-level impurities, which is often a regulatory requirement.
Data Presentation: HPLC vs. UPLC Performance Comparison
| Feature | Standard HPLC | UPLC (UHPLC) | Advantage of UPLC |
| Particle Size | 3 - 5 µm | < 2 µm (typically 1.7 µm) | Higher efficiency, better resolution.[4][6] |
| Operating Pressure | 400 - 600 bar (6,000 - 9,000 psi) | 1,000 - 1,300 bar (15,000 - 19,000 psi) | Enables use of smaller particles and higher flow rates.[5][6] |
| Typical Run Time | 20 - 30 min | 2 - 5 min | 5-10x faster analysis, higher throughput.[6] |
| Resolution | Good | Excellent | Superior separation of complex mixtures.[3] |
| Solvent Consumption | High | Low | 50-70% reduction, lower cost, more environmentally friendly.[6] |
Part 3: Building Trustworthiness: Forced Degradation Studies
A truly reliable purity method must be "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[7][8] Forced degradation, or stress testing, is the process of intentionally subjecting the drug substance to harsh conditions to generate these degradants.[9][10][11] This is a cornerstone of method validation and is required by regulatory agencies like the FDA and ICH.[11][12]
Authoritative Grounding: The ICH Guideline Framework
The International Council for Harmonisation (ICH) guidelines (specifically Q1A and Q1B) recommend exposing the drug substance to stress conditions including acid hydrolysis, base hydrolysis, oxidation, heat, and light.[9] The goal is to achieve approximately 5-20% degradation of the active ingredient to ensure that the analytical method can adequately detect and resolve the resulting impurities.[10]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Experimental Protocol: Stress Sample Preparation
-
Acid Hydrolysis: Dissolve 10 mg of the this compound compound in 1 mL of acetonitrile and add 9 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 1 mL of acetonitrile and add 9 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store 10 mg of the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve and dilute to 0.1 mg/mL.
The analysis of these stressed samples on the developed HPLC method validates its specificity. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.
Part 4: Chiral Purity Assessment
Many pharmaceuticals are chiral, and often only one enantiomer possesses the desired therapeutic effect while the other may be inactive or even harmful. Therefore, regulatory agencies require the stereoisomeric purity of chiral drugs to be controlled. Chiral HPLC is the gold standard for separating enantiomers.[13]
The "Why": Chiral Stationary Phases (CSPs)
Unlike standard RP-HPLC, chiral separations require a Chiral Stationary Phase (CSP). These phases contain a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations of heterocyclic compounds.[13][14] Normal phase (using solvents like hexane and ethanol) or polar organic elution modes are commonly used with these columns.[1][15]
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with isocratic pump, autosampler, column oven, and UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Part 5: Advanced Characterization: HPLC with Mass Spectrometry (HPLC-MS)
When forced degradation studies or synthesis yield unknown impurities, HPLC-UV alone is insufficient for identification. Coupling HPLC with Mass Spectrometry (HPLC-MS) provides molecular weight information and fragmentation patterns, which are essential for structural elucidation.[16]
Expertise & Experience: Overcoming MS Incompatibility
A common challenge is that many standard HPLC methods use non-volatile buffers (e.g., phosphate buffers), which are incompatible with MS detectors as they can contaminate the ion source.[17]
-
Solution 1: Method Redevelopment: The most robust solution is to redevelop the separation method using MS-compatible volatile buffers like ammonium formate or ammonium acetate, or modifiers like formic or acetic acid.[18]
-
Solution 2: On-line Desalting: For validated methods that cannot be changed, an on-line solid-phase extraction (SPE) system can be used to trap the analyte peaks post-column while diverting the non-volatile salts to waste, before eluting the desalted analyte into the mass spectrometer.[17]
Experimental Workflow: HPLC-MS for Impurity Identification
Caption: HPLC-MS workflow for impurity identification.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity assessment of this compound compounds is a multi-faceted process that depends on the specific stage of drug development and the analytical question at hand.
-
For routine QC and release testing , a validated, stability-indicating RP-HPLC method is the industry standard, providing a reliable measure of purity and known impurities.
-
When higher throughput and superior resolution of complex impurity profiles are required, transitioning to UPLC technology offers significant advantages in speed and separation power.
-
For chiral this compound compounds , a dedicated chiral HPLC method is mandatory to ensure stereoisomeric purity.
-
During development and for troubleshooting, HPLC-MS is an indispensable tool for the structural elucidation of unknown impurities and degradation products, providing critical information for process optimization and ensuring product safety.
A comprehensive analytical strategy will often employ several of these techniques to build a complete purity profile, ensuring the quality and consistency of these vital pharmaceutical compounds.
References
- 1. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. quora.com [quora.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. niito.kz [niito.kz]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Iodooxazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the essential analytical techniques required to unambiguously confirm the structure of 2-iodooxazole reaction products, grounded in the principles of causality and self-validation. We will move beyond simple data reporting to explain why certain experiments are chosen and how they synergistically build an irrefutable structural proof.
The Synthetic Landscape: Key Reactions of this compound
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The three most common and powerful transformations are:
-
Suzuki-Miyaura Coupling: This reaction couples the this compound with an organoboron species (typically a boronic acid or ester) to form a C(sp²)–C(sp²) bond.[1][2][3] It is renowned for its mild reaction conditions and the commercial availability of a vast library of boronic acids.
-
Stille Coupling: In this reaction, an organostannane (organotin) reagent is coupled with the this compound.[4][5][6][7] The Stille reaction boasts excellent functional group tolerance, though the toxicity of tin reagents is a significant consideration.[5]
-
Sonogashira Coupling: This reaction forges a C(sp²)–C(sp) bond by coupling the this compound with a terminal alkyne, a transformation crucial for accessing linear scaffolds and precursors for further synthesis.[8][9][10][11]
While these reactions are generally reliable, the ultimate goal is not just to perform the reaction but to prove its outcome. The central question is always: "Did the new group add to the C2 position of the oxazole, and is the rest of the molecule intact?"
The Analytical Gauntlet: A Multi-Technique Approach to Structural Proof
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} caption: "Workflow for reaction and structural confirmation."
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the first and most fundamental test, answering the question: "Did a reaction occur, and is the product of the expected molecular weight?"[12]
-
Low-Resolution MS (LRMS): Typically performed via Liquid Chromatography-Mass Spectrometry (LC-MS), this provides the nominal mass of the product. It's an indispensable tool for monitoring reaction progress and confirming the presence of the desired product in the crude mixture and purified fractions.
-
High-Resolution MS (HRMS): This is a non-negotiable step. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the product's elemental formula. This is a critical piece of evidence that distinguishes your product from potential isomers or byproducts with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[13][14] It provides detailed information about the chemical environment and connectivity of atoms.
-
¹H NMR: This experiment identifies all the unique proton environments in the molecule. For a successful coupling at the C2 position, you should observe:
-
The disappearance of the characteristic signals for the starting this compound.
-
The appearance of new signals corresponding to the protons of the newly introduced group.
-
The preservation of the signals for the C4-H and C5-H protons of the oxazole ring, though their chemical shifts may be slightly altered by the new C2 substituent.
-
-
¹³C NMR: This experiment reveals the unique carbon environments. The most telling signs of a successful reaction are:
-
A dramatic upfield shift of the C2 carbon signal. The iodine atom is strongly deshielding; its replacement with a carbon or other group will significantly change the electronic environment.
-
The appearance of new carbon signals from the coupled partner.
-
The presence of the C4 and C5 carbon signals of the oxazole ring.[15]
-
The Causality of 2D NMR: Building an Irrefutable Case
While 1D NMR provides strong clues, 2D NMR experiments provide the definitive proof of connectivity. They are the cornerstone of a self-validating protocol.[13][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[16][17] It allows you to unambiguously assign the signals for the C4-H and C5-H pairs and all the C-H pairs in the newly introduced substituent.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for proving the reaction site. HMBC shows correlations between protons and carbons that are two or three bonds away.[17][18][19] To confirm a Suzuki coupling of this compound with phenylboronic acid, for example, the crucial observation would be a correlation between the ortho protons of the new phenyl ring and the C2 carbon of the oxazole ring. This single piece of data provides unequivocal evidence of the newly formed C-C bond at the desired position.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style="filled", fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10, len=1.5];
} caption: "Complementary data from different analytical techniques."
X-ray Crystallography: The Gold Standard
When a publication requires absolute, irrefutable proof, or when NMR data is ambiguous (e.g., due to signal overlap or complex isomerism), single-crystal X-ray crystallography is the ultimate arbiter.[20][21][22][23][24] It provides a three-dimensional map of electron density, revealing the precise location of every atom in the crystal lattice.[20][25]
-
Strengths: Provides unambiguous determination of connectivity, conformation, and relative stereochemistry.[21][24]
-
Limitations: The primary bottleneck is the need to grow a high-quality single crystal, which can be a challenging and time-consuming process.[20][21] The resulting structure represents the molecule in the solid state, which may not always reflect its conformation in solution.
Comparative Data Analysis: A Suzuki Coupling Case Study
Let's consider the Suzuki coupling of this compound with 4-methoxyphenylboronic acid. The following table illustrates the expected analytical data that would confirm the formation of 2-(4-methoxyphenyl)oxazole.
| Analytical Technique | Expected Result for 2-(4-methoxyphenyl)oxazole | Rationale for Confirmation |
| HRMS (ESI+) | Calculated m/z for C₁₀H₁₀NO₂⁺ [M+H]⁺: 176.0706 | Confirms the elemental composition, ruling out isobaric impurities. |
| Found m/z: 176.0708 | ||
| ¹H NMR (500 MHz, CDCl₃) | δ 7.95 (d, J=8.8 Hz, 2H), 7.65 (s, 1H), 7.20 (s, 1H), 6.98 (d, J=8.8 Hz, 2H), 3.87 (s, 3H) | Shows signals for the oxazole protons (H5, H4) and the substituted phenyl ring, with correct integration and splitting. |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.5, 160.8, 138.2, 128.5, 126.9, 119.5, 114.3, 55.4 | Confirms the number of unique carbons. Note the key C2 signal around 160.8 ppm. |
| HMBC | Correlation between phenyl protons at δ 7.95 and oxazole carbon at δ 160.8 (C2). | Crucial Experiment: Directly proves the C-C bond was formed between the phenyl ring and the C2 position of the oxazole. |
| Correlation between oxazole proton at δ 7.65 (H5) and oxazole carbon at δ 160.8 (C2). | Provides further confirmation of the ring connectivity. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the synthesis of 2-aryloxazoles.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryloxazole product.
-
Proceed with comprehensive structural analysis (HRMS, ¹H NMR, ¹³C NMR, and 2D NMR) as described above.
Conclusion
Confirming the structure of this compound reaction products is not a matter of ticking boxes on an analysis checklist. It is a logical process of building a case using complementary data. While mass spectrometry confirms the successful incorporation of mass and 1D NMR provides a fingerprint of the molecular environment, it is the strategic application of 2D NMR, specifically the HMBC experiment, that provides incontrovertible proof of connectivity. For molecules destined for pharmaceutical development or publication in high-impact journals, the gold standard of X-ray crystallography should be pursued whenever feasible. By adhering to this rigorous, multi-technique workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their molecular architecture.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jchps.com [jchps.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. digibug.ugr.es [digibug.ugr.es]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. azolifesciences.com [azolifesciences.com]
- 23. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Iodooxazole
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers and developers, our focus is often on the innovative application of molecules like 2-iodooxazole, a key intermediate in the synthesis of complex bioactive compounds and functional materials.[1] However, the lifecycle of any chemical does not end with its use in a reaction. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. As a halogenated heterocyclic compound, it requires specific handling procedures distinct from common laboratory waste.[2][3] By understanding the "why" behind these protocols, we can foster a culture of safety and ensure that our work's impact remains positive, from discovery to disposal.
Hazard Identification and Essential Precautions
Before any handling or disposal, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a halogenated organic compound and data from similar structures inform the necessary precautions.
Assumed Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to cause skin and serious eye irritation.[4]
-
Environmental Hazard: Halogenated organic compounds can be harmful to the environment and should not be released into sewer systems.[3][5]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully buttoned lab coat, and chemical-resistant gloves (e.g., nitrile). For transfers of large quantities, consider double-gloving or using thicker gloves.[6][7]
-
Ventilation: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3][6]
-
Avoid Contamination: Prevent contact with skin and eyes. If contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[4]
The Cornerstone of Disposal: Waste Segregation
The single most critical step in proper chemical disposal is segregation. Mixing different waste classes can lead to dangerous reactions, complicate the disposal process, and significantly increase costs.[8][9]
This compound and all materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" stream.
Why Segregate?
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like HI) that are produced. This process is different and more costly than solvent fuel blending used for non-halogenated waste.[9]
-
Safety: Mixing halogenated solvents with incompatible materials, such as strong oxidizing agents or bases, can lead to hazardous reactions.[4][6]
Step-by-Step Disposal Protocol
This protocol covers the journey of this compound waste from the point of generation to its final collection.
Experimental Protocol: Waste Handling and Collection
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This is typically a high-density polyethylene (HDPE) container for liquids or a clearly marked bag or drum for solids.[7][10]
-
Ensure the container is clean, in good condition, and has a secure, tight-fitting lid.[10]
-
Affix a "Hazardous Waste" label before adding any waste.[11]
-
-
Consolidate Waste:
-
Solid Waste: Place un-used this compound powder, contaminated weighing papers, gloves, and other contaminated disposables directly into a designated solid halogenated waste container.[7]
-
Liquid Waste: Carefully pour solutions containing this compound into the designated liquid halogenated waste container using a funnel.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in the liquid halogenated waste container.[11] Subsequent rinses may also need to be collected, depending on institutional policy.[11]
-
-
Labeling and Sealing:
-
On the hazardous waste label, clearly list all constituents and their approximate percentages (e.g., "Acetone 95%, this compound 5%").[11] Do not use abbreviations.
-
Keep the waste container securely sealed at all times, except when actively adding waste.[10][11] This prevents the release of volatile organic compounds (VOCs).
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[2]
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8]
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials.[6]
-
Ensure the container is within secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[11]
-
-
Arrange for Pickup:
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small, manageable spills, prevent the spread by enclosing the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels as the primary absorbent.[5]
-
Clean: Once absorbed, carefully scoop the material into a designated container for solid hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent and cloth, and dispose of all cleanup materials as halogenated hazardous waste.[5][10]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visual Disposal Workflow
The following diagram outlines the decision-making process for handling this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
Data Summary Table
For quick reference, the key disposal parameters for this compound are summarized below.
| Parameter | Guideline | Rationale & Reference |
| Waste Category | Halogenated Organic Waste | To ensure proper high-temperature incineration and prevent mixing with incompatible waste streams.[2][3] |
| Primary Disposal | Incineration via a licensed hazardous waste management service. | This is the standard procedure for halogenated organic compounds to ensure complete destruction.[9] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic/glass. | Must be chemically resistant to the waste components and have a secure, leak-proof cap.[6][10] |
| Labeling | "Hazardous Waste," full chemical names of all constituents, and approximate percentages. | Required by regulations (e.g., EPA, OSHA) for safety, proper handling, and disposal.[11] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reactive metals.[4][6] | To prevent dangerous chemical reactions within the waste container. |
| Drain Disposal | Strictly Prohibited. | Halogenated compounds can be toxic to aquatic life and persist in the environment.[5][6] |
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, strict waste segregation, and proper containerization, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures in your facility.
References
- 1. This compound [myskinrecipes.com]
- 2. ethz.ch [ethz.ch]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Iodooxazole
For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the safe handling of novel compounds is paramount. 2-Iodooxazole, a key intermediate in the synthesis of complex bioactive molecules, presents a unique set of handling challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
Before detailing personal protective equipment (PPE), it is crucial to understand the inherent hazards of this compound. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
These classifications dictate a stringent approach to PPE selection and handling protocols. The iodo- group and the oxazole ring contribute to its reactivity and potential for biological interaction, necessitating a comprehensive protective strategy.
Core Principles of Protection: A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that adapts to the specific experimental context. The following sections detail the minimum and enhanced PPE requirements for handling this compound, grounded in established safety standards from bodies such as the Occupational Safety and Health Administration (OSHA).[1][2][3]
Standard Laboratory Operations: The Foundational Layer
For routine tasks involving small quantities of this compound in a well-ventilated chemical fume hood, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[4] However, due to the risk of serious eye damage, chemical splash goggles are strongly recommended.
-
Hand Protection: Nitrile gloves provide a good initial barrier against incidental contact.[5][6] It is critical to double-glove, a practice that significantly reduces the risk of exposure in case of a tear or puncture in the outer glove.
-
Protective Clothing: A flame-resistant laboratory coat is essential to protect against splashes and spills.
-
Footwear: Closed-toe shoes are required at all times in a laboratory setting.
Operations with Elevated Risk: Enhancing the Barrier
When handling larger quantities of this compound, or during procedures with a higher potential for splashes or aerosol generation (e.g., heating, sonicating, or transferring under pressure), an upgraded PPE ensemble is necessary:
-
Eye and Face Protection: A full-face shield worn over chemical splash goggles is required to protect the entire face from splashes.
-
Hand Protection: While double-gloving with nitrile gloves is still a prerequisite, for prolonged or immersive contact, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals.[7][8][9]
-
Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is mandatory.[10][11][12] For dust, a filtering facepiece respirator (FFR) such as an N95 may be sufficient.[13][14] For vapors, an elastomeric half-mask or full-facepiece respirator with organic vapor cartridges is required.[14]
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following workflow minimizes the risk of cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a user seal check.
-
Eye and Face Protection: Put on goggles and then the face shield.
-
Gloves: Don the inner pair, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard in a designated hazardous waste container.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by turning it inside out, without touching the exterior.
-
Inner Gloves: Remove and discard.
-
Respirator (if worn): Remove and store or discard as appropriate.
-
Wash Hands Thoroughly: Use soap and water.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection based on task-specific risk assessment.
Operational Plan: Handling this compound with Precision and Care
A proactive operational plan is fundamental to minimizing exposure and ensuring a controlled experimental environment.
Preparation:
-
Designated Area: All work with this compound must be conducted within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste containers is readily accessible. For iodo-compound spills, having sodium bicarbonate on hand can help to reduce the volatilization of iodine gas.[15]
-
Emergency Plan: Review the location and operation of emergency eyewash stations and safety showers before beginning work.
Handling:
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent inhalation of fine particles.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust. When transferring solutions, use techniques that minimize splashing.
-
Heating: When heating solutions of this compound, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and associated contaminated materials is a critical final step to protect both personnel and the environment.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | As a halogenated organic compound, collect in a designated "Halogenated Organic Waste" container.[16][17][18] Do not mix with non-halogenated waste streams. |
| Contaminated PPE (Gloves, etc.) | Place in a sealed bag and dispose of in the solid hazardous waste container. |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., acetone) in the fume hood. The first rinse should be collected as halogenated organic waste. Subsequent rinses can be managed according to standard laboratory procedures. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify your laboratory supervisor and EHS.
-
Cleanup (if trained): For minor spills, trained personnel wearing appropriate PPE (including respiratory protection) may proceed with cleanup using an appropriate spill kit.[19][20][21]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15][20]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely unlock the synthetic potential of this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. osha.gov [osha.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 6. wellbefore.com [wellbefore.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. oxwork.com [oxwork.com]
- 9. gloves.com [gloves.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. Respirator - Wikipedia [en.wikipedia.org]
- 13. students.umw.edu [students.umw.edu]
- 14. cdc.gov [cdc.gov]
- 15. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 21. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
